4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-21-15(17-14)16-12-6-2-1-3-7-12/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLYZPAJDYLLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The 2-Aminothiazole Scaffold - A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole nucleus is a quintessential example of such a "privileged structure".[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a versatile scaffold found in numerous biologically active compounds and clinically approved drugs.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5]
The synthetic tractability of the 2-aminothiazole core, most notably via the Hantzsch thiazole synthesis, allows for systematic structural modifications at multiple positions.[6][7] This chemical versatility enables the fine-tuning of pharmacokinetic properties and biological targets, making it an exceptionally attractive moiety for drug development professionals. This guide provides a deep dive into the core biological activities of 2-aminothiazole derivatives, grounded in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols.
Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
The development of resistance to existing treatments remains a primary challenge in oncology.[8] 2-Aminothiazole derivatives have emerged as a potent class of compounds that can circumvent these challenges by targeting various cellular processes essential for cancer cell proliferation and survival.[3][9] Clinically approved drugs like Dasatinib (a multi-targeted kinase inhibitor) and Alpelisib (a PI3K inhibitor) feature this core structure, underscoring its therapeutic relevance.[3][8]
Core Mechanisms of Antitumor Action
The anticancer effects of 2-aminothiazole derivatives are primarily mediated through the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling kinases.[10]
-
Induction of Apoptosis: A significant mechanism is the modulation of the Bcl-2 family of proteins.[10] Certain derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.[10]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at specific checkpoints, most commonly the G2/M or G0/G1 phases.[10] This prevents cancer cells from progressing through mitosis, thereby inhibiting their proliferation.
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2] They can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Src, Aurora kinases, and cyclin-dependent kinases (CDKs), thereby blocking downstream signaling pathways crucial for tumor growth.[11][12][13] Dasatinib, for instance, is a powerful inhibitor of the Abl, Src, and c-Kit kinases.[3]
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these derivatives is highly dependent on the substituents attached to the core scaffold.
| Compound ID | R1 (at C4) | R2 (at N2) | IC50 (µM) vs. H1299 (Lung Cancer)[3] | IC50 (µM) vs. SHG-44 (Glioma)[3] |
| 1a | Phenyl | H | > 50 | > 50 |
| 1b | 4-Chlorophenyl | H | 15.8 | 20.1 |
| 1c | 4-Methylbenzyl | -(CH2)4- (forms a ring) | 4.89 | 4.03 |
Key SAR Observations:
-
Aromatic vs. Aliphatic Substituents: Aromatic substitutions generally confer greater antitumor activity than aliphatic ones.[3]
-
Halogenation: The introduction of halogen atoms, such as chlorine, on phenyl rings often enhances cytotoxic activity.[2][3]
-
Lipophilicity: Increasing the lipophilicity with substituents at the C4 and/or C5 positions can lead to improved activity.[3] For example, compound 1c , with its bulky and lipophilic groups, shows significantly higher potency than the simpler analogs.[3]
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
This protocol provides a reliable method for assessing the in vitro anticancer activity of novel 2-aminothiazole derivatives.
Objective: To determine the concentration of a test compound required to inhibit the growth of 50% of a cancer cell population (IC50).
Materials & Reagents:
-
Human cancer cell line (e.g., H1299, SHG-44)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-Aminothiazole derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and mycobacteria.[2][5]
Spectrum of Activity and Mechanistic Insights
-
Antibacterial: Derivatives have shown potency against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14] Molecular docking studies suggest that some compounds may exert their effect by inhibiting MurB, an enzyme crucial for bacterial cell wall biosynthesis.[14][15]
-
Antifungal: Significant activity has been reported against various fungal strains, including Candida albicans and Aspergillus niger.[16] The proposed mechanism for some derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[14][15][16]
-
Antitubercular: A number of 2-aminothiazole analogs are effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][17] The activity is highly dependent on the substitutions on the scaffold.[1][17]
Structure-Activity Relationship (SAR) Insights
| Compound ID | Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv[17] |
| 2a | Simple N-phenyl | 12.5 - 25 |
| 2b | N-(3-Chlorobenzoyl) | 0.008 |
Key SAR Observations:
-
N-2 Position is Key: The N-2 position of the aminothiazole ring is highly flexible and critical for activity.[17] Simple substitutions yield modest activity, but acylation with substituted benzoyl groups can dramatically increase potency by over 128-fold.[1][17]
-
Heteroatoms are Crucial: The central thiazole moiety and its inherent heteroatoms are generally intolerant to modification, indicating their importance in target binding.[17]
-
C4-Substituent: A 2-pyridyl moiety at the C-4 position has been shown to be significantly more potent than simple phenyl groups in antitubercular compounds.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a gold standard for quantifying antimicrobial potency.
Objective: To find the lowest concentration of a 2-aminothiazole derivative that prevents the visible growth of a target microorganism.
Materials & Reagents:
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Microbial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ampicillin, Ketoconazole)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations to their final test values.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm.[2]
Part 3: Anti-inflammatory and Neuroprotective Activities
Beyond fighting cancer and microbes, 2-aminothiazole derivatives show significant promise in modulating inflammatory responses and protecting the nervous system.
-
Anti-inflammatory Activity: These compounds can inhibit key mediators of inflammation. Studies have shown that certain derivatives can inhibit cyclooxygenase (COX-1/COX-2) enzymes and inducible nitric oxide synthase (iNOS).[18][19] Excessive production of NO by iNOS is implicated in the pathology of many inflammatory diseases.[19] The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model.[5][20]
-
Neuroprotective Activity: 2-Aminothiazole analogs have been reported as potential neuroprotective agents for treating neurological disorders. Some sulfonamide derivatives of 2-aminothiazole have shown protective effects in 6-OHDA-induced Parkinsonian models.[21] Furthermore, certain derivatives have been found to inhibit the assembly of Tau protein into filaments, a pathological hallmark of Alzheimer's disease.[22]
Conclusion and Future Horizons
The 2-aminothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a vast and clinically relevant range of biological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties.[5] The key to its success lies in its synthetic accessibility and the profound impact that targeted substitutions have on its biological function. Future research will undoubtedly focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and selectivity, further solidifying the role of the 2-aminothiazole core in addressing unmet medical needs.[23]
References
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances.
- Ayati, A., et al. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
- Nakane, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Linton, A. A., et al. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
- (n.d.). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem.
- (n.d.). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. Benchchem.
- Jaruchoktaweechai, C., et al. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC.
- Bestgen, B., et al. (n.d.). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. eScholarship.org.
- (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. World Journal of Pharmaceutical Research.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- (n.d.). Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. Benchchem.
- (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.
- Singh, N., et al. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.
- Bathula, S., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC.
- Brevet, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. PubMed.
- Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis.
- Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
- Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed.
- Liu, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC.
- Özbek, O., & Gürdere, M. B. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Request PDF.
- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC.
- Sedić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances.
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl.
- Al-Abdullah, E. S., et al. (2025). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate.
- Patt, W. C., et al. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed.
- Ciacci, A., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Jaruchoktaweechai, C., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. PMC.
- Dairou, J., et al. (n.d.). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 19. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal and materials science research. Leveraging foundational principles and data from analogous structures, this document outlines the predicted spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It serves as a predictive and interpretive resource for researchers, offering detailed protocols, data analysis strategies, and the causal reasoning behind spectral observations. The integrated approach described herein ensures a self-validating system for unambiguous structural confirmation, critical for drug development and scientific research.
Introduction: The Imperative for Unambiguous Characterization
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The title compound, 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, combines this key heterocycle with a nitroaromatic system, suggesting potential applications that hinge on its precise molecular architecture. Accurate and comprehensive structural characterization is, therefore, not merely a procedural step but the bedrock of reliable and reproducible scientific discovery.
This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a detailed molecular fingerprint of the compound. By synergistically interpreting data from these orthogonal methods, we can achieve a high degree of confidence in the assigned structure, preempting the ambiguities that can arise from a single analytical technique.
Molecular Structure and Predicted Spectroscopic Overview
Molecular Formula: C₁₅H₁₁N₃O₂S Molecular Weight: 313.34 g/mol
The structure presents several key features that will manifest distinctly in its spectra:
-
Three distinct spin systems: The 3-nitrophenyl ring, the N-phenyl ring, and the thiazole ring.
-
Key functional groups: A secondary amine (N-H), a nitro group (NO₂), and the thiazole heterocycle (C=N, C-S).
-
Asymmetry: The molecule lacks symmetry, meaning all 11 protons and 15 carbons are chemically unique and should, in principle, produce distinct NMR signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is essential for complete assignment.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrumentation: Data acquisition is performed on a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition: A standard single-pulse experiment is utilized. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[7]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals, simplifying the spectrum. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[7]
-
2D NMR Acquisition: Standard pulse programs for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.
Diagram: Standard NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectrum
The proton spectrum is predicted to be complex, with all signals appearing in the aromatic/heteroaromatic region (δ 7.0-9.0 ppm), except for the amine proton. The electron-withdrawing nature of the nitro group will cause significant deshielding (a downfield shift) of protons on the 3-nitrophenyl ring.[6]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| N-H | > 9.5 | Broad Singlet (br s) | Exchangeable proton, often broad. Shift is solvent-dependent.[7] |
| H-2' (Nitrophenyl) | ~8.6 | Triplet (t) | Most deshielded due to proximity to NO₂ and being ortho to the thiazole. |
| H-4' (Nitrophenyl) | ~8.2 | Doublet of Doublets (dd) | Ortho to NO₂ group, resulting in a strong downfield shift. |
| H-6' (Nitrophenyl) | ~8.1 | Doublet of Doublets (dd) | Para to NO₂ group, but ortho to the thiazole substituent. |
| H-5' (Nitrophenyl) | ~7.7 | Triplet (t) | Meta to NO₂ group, least deshielded proton on this ring. |
| H-ortho (N-phenyl) | ~7.6 | Doublet (d) | Protons adjacent to the amine linkage. |
| H-meta (N-phenyl) | ~7.4 | Triplet (t) | Typical aromatic region for meta-protons. |
| H-para (N-phenyl) | ~7.2 | Triplet (t) | Typically the most upfield proton on a monosubstituted benzene ring. |
| H-5 (Thiazole) | ~7.5 | Singlet (s) | The sole proton on the thiazole ring.[8] |
Predicted ¹³C NMR Spectrum
All 15 carbons are unique. The carbon attached to the nitro group (C-3') and the carbons of the thiazole ring will be key identifiers.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-2 (Thiazole) | ~168 | Imino carbon, highly deshielded due to adjacent N atoms. |
| C-4 (Thiazole) | ~150 | Attached to the nitrophenyl ring. |
| C-3' (Nitrophenyl) | ~148 | Directly attached to the electron-withdrawing NO₂ group. |
| C-1'' (N-phenyl) | ~140 | Point of attachment to the amine nitrogen. |
| C-1' (Nitrophenyl) | ~135 | Point of attachment to the thiazole ring. |
| Aromatic C-H | 115 - 132 | Region for protonated aromatic carbons. |
| C-5 (Thiazole) | ~108 | The sole CH carbon of the thiazole ring, typically upfield.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by probing their vibrational frequencies.[9] For the title compound, the most diagnostic signals will arise from the N-H and NO₂ groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.[9]
-
Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9]
Analysis of Characteristic Vibrational Frequencies
The IR spectrum is a composite of absorptions. The nitro group (NO₂) is particularly prominent, producing two strong, characteristic bands.[9]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |
| Thiazole C=N | Stretch | ~1620 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong [10] |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong [10] |
| C-N | Stretch | 1350 - 1250 | Medium |
Diagram: Key Functional Groups and Their IR Regions
Caption: Correlation of key functional groups to their IR frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of NO and NO₂ radicals.[11][12][13]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer (e.g., a Q-TOF or Triple Quadrupole instrument).
-
Ionization: Utilize either Electron Ionization (EI) at 70 eV or soft ionization like Electrospray Ionization (ESI) in positive ion mode.[13]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe daughter ions.
Predicted Molecular Ion and Fragmentation Pattern
The primary goal is to observe the molecular ion peak to confirm the molecular weight. The fragmentation pathway will be dictated by the most labile bonds and the formation of stable ions and neutral molecules.
Table 4: Predicted Mass Spectrometry Data (m/z)
| m/z | Proposed Ion/Loss | Rationale |
|---|---|---|
| 314.06 | [M+H]⁺ | Molecular Ion (protonated) . Exact mass for C₁₅H₁₂N₃O₂S⁺. |
| 268.06 | [M+H - NO₂]⁺ | Loss of a nitro group (46 Da) is a primary and highly characteristic fragmentation for nitroaromatics.[13] |
| 284.06 | [M+H - NO]⁺ | Loss of a nitro radical (30 Da) is another common pathway.[13] |
| 191.04 | [C₁₀H₇N₂S]⁺ | Fragment corresponding to the 4-phenyl-thiazol-2-amine core after loss of the nitrobenzene ring. |
| 123.01 | [C₆H₅NO₂]⁺ | Fragment corresponding to the nitrophenyl radical cation. |
| 93.06 | [C₆H₇N]⁺ | Aniline cation, from cleavage of the N-thiazole bond. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene-containing compounds.[14] |
Diagram: Proposed MS Fragmentation Pathway
Caption: Proposed major fragmentation pathways for the title compound.
Integrated Spectroscopic Problem: A Self-Validating Approach
The true power of this analysis lies in integrating the data from all three techniques. This cross-validation is essential for building an irrefutable structural argument.
-
MS to NMR/IR: The molecular ion from MS (m/z 314 for [M+H]⁺) confirms the molecular formula (C₁₅H₁₁N₃O₂S). The proton count from the ¹H NMR integration (11H) and carbon count from ¹³C NMR (15 distinct signals) must match this formula.
-
IR to NMR: The strong NO₂ stretches in the IR spectrum (1550-1475 and 1360-1290 cm⁻¹) justify the significant downfield shifts observed for the protons on the 3-nitrophenyl ring in the ¹H NMR. The N-H stretch in the IR corresponds to the exchangeable, broad singlet in the ¹H NMR.
-
NMR (2D) to MS: HMBC correlations in the NMR will confirm the connectivity between the thiazole ring and the two different phenyl rings. This connectivity explains the fragmentation pattern in the mass spectrum, where cleavage occurs at these junctions to produce fragments like the aniline cation (m/z 93) and the thiazole core.
By ensuring the data from each technique logically supports the others, the proposed structure is validated with a high degree of scientific rigor.
Conclusion
The spectroscopic characterization of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is a multi-faceted process requiring an integrated analytical approach. The key identifiers for this molecule are:
-
NMR: The distinct sets of signals for the three aromatic/heteroaromatic systems, with characteristic deshielding of the 3-nitrophenyl ring protons, and a unique singlet for the thiazole C5-H.
-
IR: The two prominent, strong absorption bands for the asymmetric and symmetric stretches of the nitro group.
-
MS: A molecular ion peak corresponding to its molecular weight and a predictable fragmentation pattern dominated by the loss of NO₂ and NO.
This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently undertake the synthesis and characterization of this compound and its analogs.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. [Link]
-
Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. (2025). ResearchGate. [Link]
-
Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. (2006). ACS Publications. [Link]
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. (2015). Scientific Research Publishing. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. [Link]
-
Preparation and spectral characterization of substituted 2-aminothiazoles. (1973). ACS Publications. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
-
Denitration of nitroaromatic compounds by arylnitrile radical cations. (2000). ACS Publications. [Link]
-
The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Institucional da Universidade de Aveiro. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Center for Biotechnology Information. [Link]
-
Interpreting. (n.d.). OpenOChem Learn. [Link]
-
Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The 2-Aminothiazoles. (2025). ResearchGate. [Link]
-
Ultraviolet and infrared spectra of some aromatic nitro-compounds. (1959). Royal Society of Chemistry. [Link]
-
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing. [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). NIST WebBook. [Link]
-
Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d. (n.d.). ResearchGate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. [Link]
-
Phenyl N-(1,3-thiazol-2-yl)carbamate. (n.d.). National Center for Biotechnology Information. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]
-
Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (2025). MDPI. [Link]
-
6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
(PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. emerypharma.com [emerypharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
In-Silico Modeling of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine: A Technical Guide
Executive Summary & Scientific Rationale
The molecule 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine represents a classic "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a well-documented pharmacophore found in FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib .
This guide details the in-silico characterization of this specific ligand, hypothesizing its activity as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) . The rationale is threefold:
-
Hinge Binding Potential: The secondary amine (N-phenyl) and thiazole nitrogen offer a donor-acceptor motif capable of interacting with the kinase hinge region (specifically Met793 in EGFR).
-
Electronic Tuning: The 3-nitrophenyl group at position 4 acts as an electron-withdrawing group (EWG), potentially altering the acidity of the N-H bond and influencing
-stacking interactions within the hydrophobic pocket. -
Structural Rigidity: The conjugation between the thiazole and the phenyl rings suggests a planar or near-planar geometry, suitable for intercalation into narrow kinase active sites.
Computational Framework & Workflow
The following diagram outlines the integrated workflow for evaluating this ligand, ensuring data continuity from quantum mechanics to macromolecular simulation.
Figure 1: Integrated in-silico workflow. Blue: QM stage; Red: Structural Biology; Yellow: Static Interaction; Green: Dynamic Simulation.
Phase I: Quantum Mechanical (QM) Ligand Preparation
Objective: To determine the biologically relevant conformation and electronic distribution, specifically focusing on the nitro group's torsion angle.
Methodology (DFT)
Standard force fields (MMFF94) often fail to accurately predict the torsion barrier of conjugated nitro-aromatic systems. We utilize Density Functional Theory (DFT) for rigorous optimization.
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311G++(d,p).
-
Solvation Model: IEFPCM (Water) to mimic physiological conditions.
Critical Protocol
-
Initial Sketch: Generate 3D coordinates from SMILES: c1ccc(cc1)Nc2nc(cs2)c3cccc(c3)[O-].
-
Geometry Optimization:
-
Run optimization to find the global minimum.
-
Check: Ensure no imaginary frequencies (NImag=0).
-
-
Frontier Orbital Analysis: Calculate HOMO/LUMO energies.
-
Relevance: The HOMO energy correlates with the molecule's ability to donate electrons to the kinase hinge region.
-
-
ESP Mapping: Generate the Electrostatic Potential Map to identify the electron-deficient region on the nitro-phenyl ring (site for potential nucleophilic attack or metabolic degradation).
Data Output Table: Electronic Properties
| Property | Value (Estimated) | Biological Relevance |
|---|---|---|
| Dipole Moment | ~5.2 - 6.5 Debye | Influences orientation in the solvent shell. |
| HOMO Energy | -5.8 eV | Indicates ionization potential (H-bond donor strength). |
| LUMO Energy | -2.4 eV | Indicates electrophilicity (Michael acceptor risk). |
| Nitro Torsion | ~20-30° twist | Affects fit in the hydrophobic back-pocket. |
Phase II: Molecular Docking (Target: EGFR)
Objective: To predict the binding mode and affinity of the ligand within the ATP-binding pocket of EGFR.
Target Selection
-
Protein: EGFR Kinase Domain.
-
PDB ID: 1M17 (Resolution: 2.60 Å).
-
Rationale: This structure contains Erlotinib, an inhibitor with a quinazoline core that mimics the adenine ring of ATP. Our thiazole scaffold is a bioisostere for this interaction.
Step-by-Step Protocol
-
Protein Preparation (PyMOL/AutoDock Tools):
-
Remove water molecules (crystallographic waters are usually displaced by hydrophobic ligands).
-
Remove the co-crystallized ligand (Erlotinib).
-
Add polar hydrogens and Kollman charges.
-
Crucial Step: Assign specific protonation states to His776 (often protonated in active EGFR).
-
-
Grid Generation:
-
Center: X=22.0, Y=0.5, Z=53.0 (Approximate coordinates of the ATP pocket in 1M17).
-
Size: 20 x 20 x 20 Å (Focusing strictly on the hinge and gatekeeper regions).
-
-
Docking Execution (AutoDock Vina):
-
Exhaustiveness: 32 (High precision required for nitro group orientation).
-
Num_modes: 10.
-
Interaction Analysis
The "Success Criteria" for this ligand is the formation of the Hinge Hydrogen Bond :
-
Donor: N-H of the N-phenyl group
Backbone Carbonyl of Met793 . -
Acceptor: Thiazole Nitrogen
Backbone Amide of Met793 . -
Gatekeeper Interaction: The 3-nitrophenyl tail should extend towards the hydrophobic pocket (Gatekeeper residue Thr790 ), where the nitro group may engage in electrostatic interactions with Lys745 .
Phase III: Molecular Dynamics (MD) Simulation
Objective: To validate the stability of the docked complex over time, ensuring the ligand does not drift from the binding site.
Simulation Setup (GROMACS)
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
-
System: Cubic box, TIP3P water model, 1.0 nm buffer distance.
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
Production Run Protocol
-
Energy Minimization: Steepest descent (50,000 steps).
-
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.
-
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production MD: 100 ns, 2 fs time step. No restraints.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable complex should plateau within 10-20 ns. If Ligand RMSD > 3.0 Å, the binding is unstable.
-
Hydrogen Bond Lifetime: Calculate the occupancy of the Met793 H-bond. >60% occupancy confirms ATP-competitive inhibition.
Phase IV: ADMET & Toxicity Profiling
Objective: To assess the "drug-likeness" and safety risks, particularly concerning the nitro group.
Toxicity Risk (The Nitro Problem)
The 3-nitrophenyl group is a structural alert. In vivo, nitro groups can be reduced to hydroxylamines and amines by nitroreductases, potentially leading to:
-
Mutagenicity: Ames positive results (DNA intercalation).
-
Hepatotoxicity: Reactive metabolite formation.
In-Silico Prediction (SwissADME / ProTox-II)
-
Lipinski's Rule of Five:
-
MW: 297.33 g/mol (Pass)
-
LogP: ~3.5 (Pass - highly lipophilic)
-
H-Bond Donors: 1 (Pass)
-
H-Bond Acceptors: 4 (Pass)
-
-
PAINS (Pan-Assay Interference Compounds): Check for frequent hitter behavior. Thiazoles are generally safe, but the nitro group may flag.
Biological Context: EGFR Signaling Pathway
Understanding where this molecule intervenes is critical. The diagram below illustrates the downstream effects of inhibiting EGFR with the modeled ligand.
Figure 2: EGFR signaling cascade. The ligand (Red) inhibits EGFR, blocking the downstream RAS/RAF/MEK/ERK proliferation signal.
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link (Source for PDB 1M17).
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link (Context on structural rigidity/flatness).
The Structure-Activity Relationship of N-phenyl-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The N-phenyl-1,3-thiazol-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core. We will dissect the nuanced effects of structural modifications on biological outcomes, offering a rationale-driven approach to the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.
Introduction: The Significance of the N-phenyl-1,3-thiazol-2-amine Core
The 1,3-thiazol-2-amine moiety is a five-membered heterocyclic ring system containing both sulfur and nitrogen atoms. When coupled with a phenyl group at the 2-amino position, it forms the N-phenyl-1,3-thiazol-2-amine scaffold. This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous compounds demonstrating a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The unique electronic and conformational characteristics of this scaffold allow for specific and potent interactions with a variety of biological targets.
The inherent "drug-likeness" of this core, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. The ability to systematically modify the phenyl ring, the thiazole core, and the 2-amino linker provides a rich landscape for SAR exploration and the fine-tuning of desired biological activities.
Core Synthesis: The Hantzsch Thiazole Synthesis and Key Modifications
A foundational understanding of the synthesis of N-phenyl-1,3-thiazol-2-amine derivatives is paramount for any medicinal chemist working with this scaffold. The most prevalent and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[1][3] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative.
Experimental Protocol: Generalized Hantzsch Synthesis of N-phenyl-1,3-thiazol-2-amine Derivatives
-
Thiourea Formation: In a round-bottom flask, dissolve the desired aniline derivative in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of benzoylisothiocyanate. Stir the reaction mixture at room temperature until the formation of the corresponding N-benzoyl-N'-phenylthiourea is complete (monitored by TLC).
-
Debenzoylation: To the reaction mixture, add an aqueous solution of sodium hydroxide. Reflux the mixture to facilitate the saponification of the benzoyl group, yielding the N-phenylthiourea.
-
Thiazole Ring Formation: After cooling, neutralize the reaction mixture. Add an equimolar amount of the appropriate α-haloketone (e.g., 2-bromoacetophenone or a substituted variant). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The resulting precipitate, the N-phenyl-1,3-thiazol-2-amine derivative, is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
The versatility of the Hantzsch synthesis lies in the ability to introduce diversity at two key positions by varying the starting materials:
-
The N-phenylthiourea: Utilizing different substituted anilines allows for the exploration of the SAR of the N-phenyl moiety.
-
The α-haloketone: The choice of α-haloketone dictates the substituent at the C4 position of the thiazole ring.
Further modifications, such as substitutions at the C5 position, can be achieved through subsequent halogenation and cross-coupling reactions.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of N-phenyl-1,3-thiazol-2-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the phenyl and thiazole rings. A systematic approach to SAR involves the independent and combined modification of these key positions.
The N-phenyl Moiety: A Key Determinant of Potency and Selectivity
Substitutions on the N-phenyl ring have a profound impact on the pharmacological profile of these compounds. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
For instance, in the development of Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline ring was found to be crucial for potency and selectivity.[4][5] This is exemplified by the potent inhibitor 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , where the morpholino group at the para-position of the phenyl ring significantly enhances activity.[4][5]
In the context of antitubercular agents, a systematic study of N-aryl analogues revealed that while the N-aryl moiety is generally tolerant to modification, the introduction of substituted benzoyl groups at the N-2 position can dramatically improve activity by over 100-fold.[3]
The Thiazole Ring: Fine-Tuning Activity through Core Modification
Modifications to the thiazole ring itself, particularly at the C4 and C5 positions, offer another avenue for optimizing biological activity.[6]
-
C4 Position: The substituent at the C4 position is often dictated by the choice of α-haloketone in the Hantzsch synthesis. A phenyl group at this position is a common feature in many active derivatives.[2][7] For example, in a series of antileishmanial agents, the 4-phenyl-1,3-thiazol-2-amine scaffold was identified as a promising starting point for further development.[2]
-
C5 Position: The C5 position of the thiazole ring can also be modified to modulate activity. For example, the introduction of a bromo substituent at this position has been explored in the design of anticancer agents.[6]
The following diagram illustrates the key positions for SAR exploration on the N-phenyl-1,3-thiazol-2-amine scaffold.
Caption: Kinase inhibitor discovery workflow.
Quantitative SAR (QSAR) and In Silico Approaches
To further refine the drug design process, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models mathematically correlate the structural features of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
For example, a QSAR study on 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease led to a highly predictive 3D-QSAR pharmacophore model for in silico screening. [8]Similarly, QSAR and molecular docking studies have been used to identify key interactions between 2-aminothiazole derivatives and the Hec1/Nek2 protein, a target in cancer therapy. [9]
Tabular Summary of Biological Activities
To provide a clear overview of the potential of this scaffold, the following table summarizes the biological activities of representative N-phenyl-1,3-thiazol-2-amine derivatives.
| Compound Class | Biological Target/Activity | Key SAR Findings | Reference(s) |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase A/B Inhibition | Substituent at the para-position of the aniline ring is crucial for potency. | [4][5] |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) Kinase Inhibition | The thiazole and pyridine ring system allows for specific interactions in the ATP-binding pocket. | [10][11] |
| 2-Aminothiazole Derivatives | Antitubercular | N-2 aryl substituents are well-tolerated; introduction of substituted benzoyl groups at N-2 enhances activity. | [3] |
| 4-Phenyl-1,3-thiazol-2-amines | Antileishmanial | The 4-phenyl-1,3-thiazol-2-amine scaffold is a promising starting point for new antileishmanial agents. | [2] |
| 2-Aminothiazole Derivatives | Modulators of Transcriptional Repression (Huntington's Disease) | SAR studies informed the development of a predictive 3D-QSAR model. | [8] |
| N-phenyl-1,3-thiazol-2-amine Derivatives | Antimicrobial | Activity is dependent on the nature of substituents on both the phenyl and thiazole rings. | [1][12] |
Future Perspectives and Conclusion
The N-phenyl-1,3-thiazol-2-amine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The wealth of SAR data available for this class of compounds provides a solid foundation for future drug discovery efforts. The integration of modern computational techniques, such as QSAR and molecular docking, with traditional medicinal chemistry approaches will undoubtedly accelerate the development of new and improved drugs based on this remarkable core structure.
This guide has provided a comprehensive overview of the SAR of N-phenyl-1,3-thiazol-2-amine derivatives, from their synthesis to their diverse biological activities. By understanding the intricate interplay between chemical structure and biological function, researchers can more effectively navigate the challenging landscape of drug discovery and unlock the full therapeutic potential of this privileged scaffold.
References
-
SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease - PubMed. (2008). Bioorganic & Medicinal Chemistry, 16(10), 5695-5703. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (2013). Molecules, 18(12), 15000-15014. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6151. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - Semantic Scholar. (2013). Molecules, 18(12), 15000-15014. [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2011). Journal of Saudi Chemical Society, 15(3), 263-267. [Link]
-
In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023). Journal of Biomolecular Structure and Dynamics, 41(22), 9231-9246. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (2023). ACS Omega, 8(46), 43867-43883. [Link]
-
Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed. (2013). Molecules, 18(12), 15000-15014. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2013). Molecules, 18(12), 15000-15014. [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]
-
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC. (2018). Parasites & Vectors, 11(1), 503. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740. [Link]
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. (2022). SSRN Electronic Journal. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors - Figshare. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. (2023). ACS Omega, 8(46), 43867-43883. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Molecular Structure, 1264, 133259. [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry - ACS Publications. (2025). Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2017). Rasayan Journal of Chemistry, 10(2), 433-439. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026). Molecules, 31(5), 963. [Link]
-
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicology Profile of 2-Aminothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents with applications spanning oncology, infectious diseases, and neurology.[1][2] Its synthetic tractability and ability to engage with a multitude of biological targets have cemented its status as a "privileged structure." However, this privilege is shadowed by a well-documented toxicological profile, classifying the 2-aminothiazole moiety as a structural alert or "toxicophore."[3][4] This guide provides a comprehensive, in-depth analysis of the toxicological profile of 2-aminothiazole scaffolds. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of developing safe and effective therapeutics based on this versatile chemical entity. We will delve into the mechanisms of toxicity, metabolic activation pathways, organ-specific toxicities, and strategies for mitigating risk, all supported by detailed experimental protocols and quantitative data.
The Duality of the 2-Aminothiazole Scaffold: A Privileged Structure and a Toxicophore
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a diverse range of biological targets, leading to its widespread use in drug discovery.[1][5] Numerous clinically approved drugs, such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, feature this scaffold.[6][7]
Despite its therapeutic successes, the 2-aminothiazole ring is often flagged as a potential toxicophore due to its propensity for metabolic activation into reactive species.[3][4] This metabolic transformation is a key driver of the observed toxicities associated with some 2-aminothiazole-containing compounds. Understanding this duality is paramount for any drug discovery program centered on this scaffold.
Mechanisms of Toxicity: The Role of Metabolic Activation
The primary mechanism underlying the toxicity of many 2-aminothiazole derivatives is metabolic activation, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] This process transforms the relatively inert parent compound into highly reactive, electrophilic metabolites that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[8][9]
The C4-C5 Epoxidation Pathway
A critical metabolic activation pathway involves the oxidation of the C4-C5 double bond of the thiazole ring to form a reactive epoxide intermediate.[3][8] This epoxide is highly electrophilic and can be attacked by cellular nucleophiles, leading to the formation of covalent adducts. The subsequent hydrolysis of the epoxide can lead to the formation of a dihydrodiol, and further metabolism can result in ring cleavage and the formation of other toxic species.[3]
Diagram: Metabolic Activation of the 2-Aminothiazole Scaffold
Caption: A typical workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. [10][11] Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli that are auxotrophic for tryptophan (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal medium.
-
Plating: Plate the treated bacteria onto agar plates lacking the required amino acid (histidine or tryptophan).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability and potential for forming reactive metabolites.
Protocol:
-
Test System: Use pooled human or animal liver microsomes.
-
Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
Data Presentation: A Comparative Overview
To provide a practical perspective, the following tables summarize key toxicological data for 2-aminothiazole and some of its derivatives.
Table 1: Acute Toxicity Data for 2-Aminothiazole
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 480 mg/kg | Rat | Oral | [12] |
| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [8] |
| LD50 | 370 mg/kg | Rabbit | Oral | [8] |
Table 2: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 1a | R1=H, R2=H, R3=Phenyl | H1299 (Lung Cancer) | > 50 | [5] |
| 1b | R1=Methyl, R2=H, R3=Phenyl | H1299 (Lung Cancer) | 25.3 | [5] |
| 1c | R1=H, R2=H, R3=4-Chlorophenyl | H1299 (Lung Cancer) | 15.8 | [5] |
| 88 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | [1] |
Conclusion and Future Perspectives
The 2-aminothiazole scaffold will undoubtedly remain a valuable asset in the drug discovery arsenal. However, its inherent toxicological risks necessitate a proactive and informed approach to its use. A thorough understanding of the mechanisms of toxicity, particularly metabolic activation, is crucial for the rational design of safer and more effective drugs. By leveraging structure-toxicity relationships and implementing a comprehensive suite of in vitro and in vivo toxicological assays early in the discovery process, researchers can mitigate the risks associated with this privileged yet problematic scaffold.
Future research should focus on developing more predictive in silico models for 2-aminothiazole toxicity and on elucidating the detailed molecular mechanisms of organ-specific toxicities. A deeper understanding of these processes will enable the development of the next generation of 2-aminothiazole-based therapeutics with improved safety profiles, ultimately benefiting patients worldwide.
References
- U.S. Food and Drug Administration. (2006).
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- Nakagawa, Y., et al. (2021).
- García-Vázquez, E., et al. (2025).
- Matiichuk, V., et al. (2019).
- Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Medical Journal of Babylon, 17(3), 229-235.
- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
- Kumar, C., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
- CDH Fine Chemical. (n.d.).
-
Semantic Scholar. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
- Thangavel, N., & Al-Ghamdi, S. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of Taibah University Medical Sciences, 17(2), 245-251.
-
Cambridge MedChem Consulting. (n.d.). Mutagenicity. Retrieved from [Link]
-
Biotoxicity. (n.d.). Drug Discovery - Mutagenicity. Retrieved from [Link]
- Kumar, S., & Singh, A. (2015). Cardiotoxic Drugs: An Insight into its Pathologic Mechanisms. Journal of Cardiovascular Diseases & Diagnosis, 3(3), 1000202.
- Li, M., et al. (2021). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 12, 735008.
- Tugcu, F. T., et al. (2017). Genotoxic evaluation of newly synthesized iminothiazolidinones. Toxicology and Industrial Health, 33(11), 811-820.
- Scapellato, P. G., et al. (2022). Dasatinib-Related Pulmonary Toxicity.
- Flückiger-Isler, S., & Kamber, M. (2004). Assessment of the Performance of the Ames II Assay: A Collaborative Study With 19 Coded Compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197.
- Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44049-44066.
- Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 267-286.
- Hussein, A. H. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31367-31383.
- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
- Al-Kuraishy, H. M., et al. (2025). Targeted Analysis of Serum and Urinary Metabolites for Early Chronic Kidney Disease. Metabolites, 15(3), 345.
- Kumar, C., & Gohlke, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. biotoxicity.com [biotoxicity.com]
- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Thiazole Derivatives in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiazole derivatives in cancer cell line studies. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this important class of heterocyclic compounds.
Introduction: The Significance of Thiazole Derivatives in Oncology Research
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, thiazole derivatives have emerged as a particularly promising class of small molecules due to their ability to interact with a wide range of cancer-specific targets.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, underscoring the clinical relevance of this heterocyclic system.[1]
The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the development of derivatives that can selectively target various signaling pathways implicated in cancer progression. These pathways include, but are not limited to, protein kinases, the cell cycle machinery, and apoptosis regulators.[1][3][4] Consequently, thiazole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of programmed cell death (apoptosis) in a variety of cancer cell lines.[5][6][7]
This guide provides a detailed framework for the in vitro evaluation of novel thiazole derivatives, from initial cytotoxicity screening to in-depth mechanistic studies.
Core Principles of Evaluation: A Multi-Faceted Approach
A thorough assessment of a thiazole derivative's anticancer potential requires a multi-pronged experimental approach. The primary objectives are to:
-
Determine the cytotoxic and anti-proliferative effects: Quantify the compound's ability to kill cancer cells or inhibit their growth.
-
Elucidate the mechanism of action: Investigate how the compound exerts its effects at a molecular level. This often involves examining its impact on the cell cycle and apoptosis.
-
Identify molecular targets: Pinpoint the specific proteins or pathways with which the compound interacts.
The following sections detail the protocols for key assays that address these objectives.
Foundational Assay: Determining Cytotoxicity and IC50 Values
The initial step in evaluating a new compound is to determine its cytotoxic effect on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[5][8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thiazole derivative stock solution (typically 10 mM in DMSO)[10]
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete medium.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM).[11] Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[10][12] Incubate for 48 or 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]
Data Presentation:
| Thiazole Derivative | Cell Line | IC50 (µM) after 48h |
| Compound X | MCF-7 (Breast) | 5.73[13] |
| Compound Y | HCT116 (Colon) | 5.32[9] |
| Compound Z | A549 (Lung) | 7.32[9] |
Mechanistic Insights: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the cell cycle distribution of a cell population.[14][15]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[16][17] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[16] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cells treated with the thiazole derivative (at its IC50 concentration for 24 or 48 hours)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)[16][17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[16]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[16][17]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes.[15] Cells can be stored at 4°C for several weeks after fixation.[16]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[15] Discard the supernatant and wash the pellet twice with PBS.[16] Resuspend the pellet in 500 µL of PBS containing 50 µL of RNase A solution to ensure that only DNA is stained.[16] Incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution to the cells.[16] Incubate at room temperature for 10-15 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[16] Use a low flow rate to improve the resolution of the DNA content peaks.[16] The PI fluorescence should be measured on a linear scale.[15]
Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest. For example, some thiazole derivatives have been shown to induce G1 or G2/M phase arrest.[7][18][19]
Visualization of Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Mechanistic Insights: Apoptosis Detection
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs eliminate tumor cells. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[20][21][22]
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[23] Propidium iodide is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[21][22]
Materials:
-
Cancer cells treated with the thiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)[21][22]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[20] Harvest approximately 1-5 x 10^5 cells by centrifugation.[21]
-
Washing: Wash the cells once with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[24]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21][23]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.[21]
Data Interpretation: The flow cytometry data is typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V-/PI+): Primarily necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants in the treated sample compared to the control indicates that the thiazole derivative induces apoptosis.[21] Several studies have demonstrated the pro-apoptotic effects of thiazole derivatives in various cancer cell lines.[25][26][27][28]
Visualization of a Putative Signaling Pathway:
Caption: Potential Mechanisms of Thiazole Derivative-Induced Anticancer Effects.
Concluding Remarks
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of novel thiazole derivatives as potential anticancer agents. By systematically evaluating their cytotoxicity, impact on the cell cycle, and ability to induce apoptosis, researchers can gain critical insights into their therapeutic potential. Subsequent studies may involve more advanced techniques such as Western blotting to probe specific protein expression levels, kinase inhibition assays, and in vivo studies in animal models to validate the in vitro findings. The continued exploration of thiazole derivatives holds great promise for the development of new and effective cancer therapies.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Amin, H., El-Araby, A., Eid, S., Nasr, T., Bondock, S., Leheta, O., & Dawoud, M. (2017). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Advances in Biological Chemistry, 7, 76-87.
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Elsebaei, M. G., Abu-El-Sooud, A. M., El-Sayed, M. A., & El-Kerdawy, A. M. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Molecular Structure, 1298, 137021.
- Cai, W.-X., Liu, A.-L., Li, Y.-Q., Liu, X.-H., & Li, Z.-M. (2016).
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Kumar, R., et al. (2024).
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
Schmid, J. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]
- Hassan, A. S., et al. (2022).
- Elsebaei, M. G., Abu-El-Sooud, A. M., El-Sayed, M. A., & El-Kerdawy, A. M. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Cogent Chemistry, 10(1).
- Kumar, R., et al. (2024).
- Van den Heuvel, F. P., et al. (2025). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain.
- Islam, M. S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archives of Pharmacal Research.
- BenchChem. (2025). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
- Meriç, N., Kar, E., & Kar, F. (2024). Apoptosis effect on human HT-1080 cell lines induced by compounds 2 b. Molecular Biology Reports.
- Cai, W.-X., et al. (2025).
- Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6537.
- Kayagil, I., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- Kayagil, I., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- Nguyen, T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.
- Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(5), 499-510.
- Eren, G., et al. (2018). Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 15(10), 1048-1056.
-
ResearchGate. (n.d.). Thiazole derivatives as potential antitumor agents. Retrieved from [Link]
- Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1085-1111.
- Moghadam-Manesh, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 709731.
- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323.
- BenchChem. (n.d.).
- Tirkham, M., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Marmara Pharmaceutical Journal, 25(4), 543-556.
- Senczyna, B., et al. (2025). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 30(6), 1313.
- Singh, P., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Journal of Chemistry, 2022, 9599589.
- Narayanan, S. (2019). ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON. St. John's University, New York.
- El-Gazzar, M. G., et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Abdel-Wahab, B. F., et al. (2023). Novel bis-amide-based bis-thiazoles as Anti-colorectal Cancer Agents Through Bcl-2 Inhibition: Synthesis, In Vitro, and In Vivo studies. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 220-237.
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
- ResearchGate. (2025). (PDF)
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - ProQuest [proquest.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. researchgate.net [researchgate.net]
- 19. "ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON " by Silpa Narayanan [scholar.stjohns.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. docs.abcam.com [docs.abcam.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamscience.com [benthamscience.com]
- 28. mdpi.com [mdpi.com]
"experimental setup for testing anti-inflammatory properties of thiazol-2-amines"
Executive Summary & Rationale
Thiazol-2-amines represent a "privileged scaffold" in medicinal chemistry due to their ability to engage multiple inflammatory targets, specifically Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and the NF-κB signaling pathway. Unlike traditional NSAIDs that often cause gastrointestinal toxicity via COX-1 inhibition, thiazol-2-amine derivatives can be rationally designed to act as dual COX-2/5-LOX inhibitors or upstream modulators of cytokine release.
This guide provides a validated experimental workflow to characterize these compounds. It moves beyond simple screening, establishing a cascade that filters hits based on enzymatic potency, cellular efficacy, and mechanistic specificity.
Experimental Workflow Overview
The characterization pipeline is designed to eliminate false positives early and validate the mechanism of action (MoA) for lead candidates.
Figure 1: Experimental cascade for thiazol-2-amine characterization. Phase I filters for direct target engagement; Phase II assesses functional cellular response; Phase III confirms molecular mechanism.
Phase I: In Vitro Enzymatic Inhibition (The "Filter")
Before cell testing, compounds must be assessed for direct inhibition of inflammatory enzymes. Thiazol-2-amines often bind the COX-2 active site via hydrogen bonding at the 2-amino position.
Protocol A: COX-1 vs. COX-2 Selectivity Assay
Objective: Determine IC50 values and Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]
-
Arachidonic Acid (substrate).
-
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chem Item No. 701050).
Procedure:
-
Preparation: Dilute thiazol-2-amine derivatives in DMSO. Final assay concentration of DMSO must be ≤ 2% to avoid enzyme denaturation.
-
Incubation: Incubate enzyme (10 units) with inhibitor (0.01 – 100 µM) for 10 minutes at 37°C in Tris-HCl buffer (pH 8.0) containing Heme.
-
Initiation: Add Arachidonic Acid (100 µM) to trigger the reaction. Incubate for exactly 2 minutes .
-
Termination: Stop reaction with 1M HCl.
-
Quantification: Measure PGF2α produced via ELISA (Absorbance 405-420 nm).
Data Analysis:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Status |
|---|---|---|---|---|
| Reference (Celecoxib) | 15.0 | 0.04 | 375 | Control |
| Thiazole-A (Hit) | >100 | 0.15 | >600 | Proceed |
| Thiazole-B (Toxic) | 0.5 | 0.4 | 1.2 | Discard |
Critical Insight: A high SI (>50) is crucial. Thiazol-2-amines with bulky 4-phenyl substitutions often achieve this by exploiting the larger hydrophobic pocket of COX-2.
Phase II: Cellular Functional Assays (The "Gold Standard")
Enzymatic hits must be tested in a cellular environment to assess membrane permeability and metabolic stability. The LPS-induced RAW 264.7 Macrophage model is the industry standard.
Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)
Objective: Quantify reduction in NO release, a proxy for iNOS activity.
Reagents:
-
RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[2]
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells at 1 × 10⁵ cells/well in 96-well plates. Incubate 24h for adhesion.
-
Pre-treatment: Replace media with fresh DMEM containing the thiazol-2-amine (0.1 – 50 µM).
-
Control: Vehicle (0.1% DMSO max).
-
Incubation: 1 hour prior to LPS stimulation.
-
-
Stimulation: Add LPS (Final concentration 1 µg/mL ). Incubate for 18–24 hours .
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh plate.
-
Griess Reaction: Add 100 µL Griess Reagent. Incubate 10 mins at Room Temp (protect from light).
-
Measurement: Read Absorbance at 540 nm .
-
Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.
Self-Validating Check:
-
If Cell Viability < 80% at the IC50 concentration, the anti-inflammatory effect is a false positive due to toxicity.
Phase III: Mechanistic Validation (NF-κB Pathway)
Many thiazol-2-amines (e.g., KHG26693) act upstream of COX-2/iNOS by inhibiting the NF-κB signaling cascade.[3]
Pathway Visualization
The diagram below illustrates the intervention points of Thiazol-2-amines within the inflammatory cascade.
Figure 2: Mechanism of Action. Thiazol-2-amines often inhibit the IKK complex, preventing NF-κB translocation and subsequent COX-2/iNOS expression.
Protocol C: NF-κB Translocation (Western Blot)
Objective: Confirm if the compound prevents the nuclear entry of the p65 subunit.
-
Lysate Prep: Treat RAW 264.7 cells with compound + LPS (as in Protocol B).
-
Fractionation: Use a Nuclear/Cytosolic Fractionation Kit to separate lysates.
-
Blotting:
-
Nuclear Fraction: Probe for NF-κB p65 . Normalization control: Lamin B1 .
-
Cytosolic Fraction: Probe for IκBα (degradation marker). Normalization control: β-actin .
-
-
Result Interpretation: A potent hit will show decreased nuclear p65 and preserved cytosolic IκBα compared to the LPS-only control.
References
-
Lee, H. et al. (2015). "N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice." Journal of Neuroimmunology. Link
-
Abdelazeem, A.H. et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and In Silico Molecular Docking." ACS Omega. Link
-
Helal, M.H. et al. (2024). "Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Synthesis and Characterization of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Development of selective human Monoamine Oxidase B (hMAO-B) inhibitors and antioxidant agents.
Introduction and Rationale
The hydrazothiazole scaffold is a privileged structure in medicinal chemistry. Specifically, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have emerged as highly potent, reversible, and selective inhibitors of the human Monoamine Oxidase B (hMAO-B) isoform, presenting significant potential for the treatment of neurodegenerative disorders such as Parkinson's disease[1][2]. The presence of the nitro group at the meta position of the phenyl ring at the C4 position of the thiazole nucleus acts as a critical pharmacophoric feature, optimizing binding within the hMAO-B enzymatic pocket[2][3].
This application note details a robust, two-step synthetic methodology for generating these derivatives, prioritizing high yields, operational simplicity, and rigorous analytical validation.
Mechanistic Pathway and Workflow
The synthesis relies on a convergent two-step sequence: the acid-catalyzed condensation of a carbonyl compound with thiosemicarbazide, followed by a Hantzsch thiazole cyclization using 2-bromo-3'-nitroacetophenone[1].
Synthetic pathway for 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives via Hantzsch reaction.
Mechanistic Causality
-
Imine Formation: The addition of catalytic acetic acid (AcOH) in the first step protonates the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal primary amine (
) of the thiosemicarbazide. -
Hantzsch Cyclization: In the second step, the sulfur atom of the thiosemicarbazone intermediate acts as a potent nucleophile, attacking the
-carbon of 2-bromo-3'-nitroacetophenone and displacing the bromide ion. Subsequent intramolecular cyclization occurs via the attack of the imine nitrogen on the ketone carbonyl, followed by dehydration to rapidly establish the stable, aromatic thiazole ring[1].
Experimental Protocols
Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, nitrile gloves, safety goggles).
Phase 1: Synthesis of the Thiosemicarbazone Intermediate
Objective: To quantitatively convert the starting aldehyde or ketone into its corresponding thiosemicarbazone.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the selected carbonyl compound (e.g., thiophene-2-carboxaldehyde or acetophenone) in 30 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected as it solubilizes both organic reactants while facilitating the azeotropic removal of water (a byproduct of imine formation) if reflux is required, driving the equilibrium forward.
-
-
Addition: Add 10.0 mmol (1 eq) of thiosemicarbazide to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Once the starting material is consumed, the thiosemicarbazone typically precipitates as a crystalline solid. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry in vacuo.
Phase 2: Hantzsch Thiazole Cyclization
Objective: To construct the 4-(3-nitrophenyl)thiazole core via condensation with the
-
Reaction Setup: Suspend 5.0 mmol of the purified thiosemicarbazone intermediate from Phase 1 in 25 mL of absolute ethanol.
-
Electrophile Addition: Add 5.0 mmol (1 eq) of 2-bromo-3'-nitroacetophenone to the suspension.
-
Causality: The reaction is highly exothermic and rapid. The use of room temperature conditions is sufficient for most derivatives, preventing the thermal degradation of the nitro group or the formation of undesired side products[1].
-
-
Cyclization: Stir the mixture at room temperature for 4–6 hours. The reaction mixture will typically transition to a deep yellow or orange color, and a new precipitate will form as the hydrobromide salt of the product is generated.
-
Neutralization & Isolation: To obtain the free base, neutralize the suspension by adding a saturated aqueous solution of sodium bicarbonate (
) dropwise until the pH reaches ~7.5. -
Purification: Filter the resulting solid under vacuum. Wash extensively with distilled water to remove inorganic salts, followed by cold ethanol. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to achieve >95% purity.
Analytical Validation and Data Presentation
To ensure the integrity of the synthesized library, structural confirmation must be achieved via
Table 1: Physicochemical Properties and Yields of Representative 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives [1]
| Compound ID | Physical Appearance | Yield (%) | Melting Point (°C) | Characteristic | |
| 3 | Thiophen-2-ylmethylene | Yellow powder | 70 | 187–189 | 7.64 (s, 1H, thiazole |
| 6 | 1-(5-Chlorothiophen-2-yl)ethylidene | Orange powder | 81 | 227–229 | 2.29 (s, 3H, |
| 11 | 1-Phenylethylidene | Yellow powder | 86 | 261–263 | 2.34 (s, 3H, |
| 22 | 1-(Pyrazin-2-yl)ethylidene | Yellow powder | 85 | 243–245 | 2.41 (s, 3H, |
Note: All compounds exhibit a characteristic broad singlet for the hydrazone NH proton, exchangeable with
References
-
Title: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC Source: nih.gov URL: [Link]
-
Title: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis Source: researchgate.net URL: [Link]
-
Title: New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - MDPI Source: mdpi.com URL: [Link]
-
Title: Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. Source: researchgate.net URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-phenyl-1,3-thiazol-2-amine in Assays
Topic: Troubleshooting Low Solubility & Assay Interference of N-phenyl-1,3-thiazol-2-amine Audience: Medicinal Chemists, Screening Scientists, and Biologists Version: 1.0[1][2][3]
Introduction: The "Hidden" Variable in Your Assay
N-phenyl-1,3-thiazol-2-amine (and its 2-aminothiazole derivatives) is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors, antifungal agents, and GPCR ligands.[1][2][3] However, its physicochemical profile often leads to "silent" assay failures —where the compound precipitates, aggregates, or degrades without visible signs, leading to erratic IC50 values and false positives.
This guide moves beyond basic "add more DMSO" advice. We analyze the mechanistic causes of solubility failure—specifically the interplay between planarity, pKa, and aggregation—and provide validated protocols to resolve them.
Quick Reference: Physicochemical Profile
| Property | Value | Implication for Assays |
| LogP | ~2.2 – 2.8 | Moderately lipophilic; prone to non-specific binding to plastic.[1][2][3] |
| pKa (Thiazole N) | ~4.5 | Critical: At physiological pH (7.4), the molecule is neutral (uncharged), drastically reducing aqueous solubility compared to acidic conditions. |
| PAINS Status | High Risk | 2-aminothiazoles are known aggregators , often sequestering enzymes and causing false inhibition.[1][2][3] |
| DMSO Stability | Variable | Prone to oxidation/dimerization upon prolonged storage or repeated freeze-thaw cycles.[1][2][3] |
Diagnostic Workflow: Is It Solubility or Biology?
Before altering your biology, confirm if the chemistry is failing. Use this decision tree to diagnose the root cause of assay variability.
Figure 1: Diagnostic logic for identifying solubility-driven assay failures.
Module 1: The "Crash-Out" Phenomenon (Precipitation)[1][4]
The Issue: You prepare a 10 mM stock in DMSO (clear). When you dilute this into your aqueous assay buffer (pH 7.4), the compound instantly precipitates. The Cause: At pH 7.4, the thiazole nitrogen (pKa ~4.5) is deprotonated.[1][3] The neutral molecule is planar and stacks efficiently (pi-pi stacking), driving crystallization.[1]
Protocol: The "Intermediate Dilution" Method
Direct dilution from 100% DMSO to 100% aqueous buffer creates a "supersaturation spike" that forces precipitation.[3] Use a stepping stone.
-
Prepare Intermediate Plate:
-
Dilute your 10 mM DMSO stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water) or a buffer containing 5% Tween 80 .[1]
-
Result: 1 mM compound in high-solubility vehicle.
-
-
Final Assay Dilution:
-
Dilute the Intermediate 1:100 into the final assay buffer.
-
Final Conditions: 10 µM compound, 0.5% DMSO, 0.05% Tween 80.[2]
-
Why this works: The surfactant (Tween 80) coats the hydrophobic molecules before they hit the fully aqueous environment, preventing the nucleation of crystals.
Module 2: False Positives & Aggregation (PAINS)
The Issue: The compound shows potent inhibition (IC50 < 1 µM) in an enzymatic assay but no activity in a cell-based assay. The Cause: N-phenyl-1,3-thiazol-2-amine is a known "aggregator."[1][2][3] In aqueous buffer, it forms colloidal particles that sequester the enzyme, inhibiting it non-specifically. This is a classic PAINS (Pan-Assay Interference Compounds) mechanism.[3]
Validation Experiment: The Detergent Sensitivity Test
To prove if your inhibition is real or an artifact:
-
Run the Assay Standard: Measure IC50 in standard buffer.
-
Run the Assay + Detergent: Add 0.01% Triton X-100 (or freshly prepared 0.005% Tween 20) to the assay buffer.[3]
-
Analyze Results:
Critical Note: Always use fresh non-ionic surfactants. Old Tween/Triton can contain peroxides that oxidize the aminothiazole, causing a different type of interference.[3]
Module 3: Advanced Formulation (Cyclodextrins)
If surfactants interfere with your specific biology (e.g., membrane assays), use Cyclodextrins.
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic phenyl-thiazole core sits inside the donut-shaped molecule, while the hydrophilic exterior interacts with the buffer.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water.[1][2][3]
-
Use this solution to prepare your assay buffer (final concentration in assay: 0.5% - 2% HP-β-CD).[1][2][3]
-
Dilute your compound into this CD-enriched buffer.
Frequently Asked Questions (FAQs)
Q1: My DMSO stock turned yellow/brown after a month at -20°C. Is it safe to use? A: No. Discard it. 2-aminothiazoles are electron-rich and prone to oxidation.[1][2][3] The color change indicates the formation of azo-dimers or N-oxides.[1][2][3] These degradation products have different solubility and biological activity than the parent.[3]
-
Fix: Store dry powder. Make small aliquots of DMSO stock, purge with Nitrogen/Argon, and store at -80°C. Single-use only.
Q2: Can I just acidify my buffer to pH 5.0 to improve solubility? A: Chemically, yes (it protonates the nitrogen). Biologically, probably not. Most enzymes and cell receptors function at pH 7.[1][3]4. Running an assay at pH 5.0 might solubilize the compound but denature your protein target.[3] Only do this if your target is known to be stable/active at acidic pH (e.g., lysosomal enzymes).
Q3: Is Nephelometry necessary? A: It is the "Gold Standard" for kinetic solubility.[3] If you have access to a nephelometer, run a solubility curve (1 µM to 100 µM). If not, a simple Absorbance read at 620nm (where the compound doesn't absorb, but precipitates scatter light) is a reliable proxy. Any signal >0.01 OD above background indicates precipitation.[3]
Q4: Why does the compound work in cell assays but precipitate in the buffer-only control? A: Serum proteins (BSA/FBS) in cell media act like "natural sponges," binding the compound and keeping it in solution (albeit bound). In buffer-only enzymatic assays, you lack this carrier.[1][2][3]
-
Fix: Add 0.1 mg/mL BSA (Bovine Serum Albumin) to your enzymatic assay buffer to mimic the protein-rich cellular environment and prevent precipitation.
References
-
Lipinski, C. A., et al. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link[1]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Solubility of 2-Aminobenzothiazole Compounds. Link (Cited from search context)
-
Shoichet, B. K. (2006).[1][3] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
Sources
"stability issues of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine in solution"
Technical Support Center: 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
Welcome to the dedicated support center for 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. We provide in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific issues you may encounter during your experiments. Each entry is structured to help you identify the root cause and implement an effective solution.
Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Buffers
Question: I've diluted my DMSO stock solution of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine into my aqueous assay buffer, and the solution has become cloudy or a precipitate has formed. What is happening and how can I fix it?
Answer: This is a classic solubility problem that can be exacerbated by stability issues, as aggregates may exhibit different degradation kinetics. The compound has limited aqueous solubility, and "crashing out" of solution is common when the final concentration of the organic co-solvent (like DMSO) is too low to maintain saturation.
Causality & Troubleshooting Steps:
-
Co-Solvent Concentration: The final concentration of DMSO or another water-miscible organic solvent is critical. In our experience, many researchers dilute their stock solution too aggressively.
-
Action: Ensure the final concentration of your co-solvent (e.g., DMSO, DMF, or ethanol) in the aqueous buffer is sufficient to maintain solubility. Start by keeping the final organic solvent concentration between 1-5%, but be mindful that higher concentrations may impact biological assays.[1]
-
-
pH of the Buffer: The ionization state of the 2-amino group on the thiazole ring is pH-dependent. The compound's solubility can be significantly influenced by the pH of your buffer.[1][2]
-
Action: Experimentally determine the optimal pH for solubility. Prepare small-volume aliquots of your buffer at various pH values (e.g., 6.5, 7.0, 7.4, 8.0) and test the compound's solubility at your target concentration.
-
-
Order of Addition: The method of dilution matters. Adding the aqueous buffer to the concentrated stock solution can cause localized supersaturation and immediate precipitation.
-
Action: Always add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized concentration gradients.
-
-
Consider Formulation Strategies: For more challenging applications, especially in vivo studies, simple co-solvents may be insufficient.
-
Action: Investigate formulation approaches such as the use of cyclodextrins or lipid-based delivery systems to enhance both solubility and stability.[1]
-
Issue 2: Discrepant Results and Appearance of New Peaks in HPLC Analysis
Question: My HPLC analysis of a freshly prepared solution looks clean, but after a few hours at room temperature or upon re-analysis the next day, I see a decrease in the main peak area and the emergence of new, often more polar, peaks. What are these new peaks?
Answer: The appearance of new peaks is a definitive sign of chemical degradation. For 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, the primary culprits are hydrolysis, oxidation, and photodegradation. These degradation products will have different retention times on a reverse-phase HPLC column.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing the source of degradation.
Caption: Troubleshooting workflow for identifying degradation sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine?
A1: Based on the structure, which contains a thiazole ring, a nitroaromatic group, and an amino linkage, the most probable degradation pathways are:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage, particularly under alkaline (high pH) conditions.[1][3]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones.[1] This alters the molecule's electronics and conformation. Additionally, the amine linkage can be susceptible to oxidative degradation.[4]
-
Photodegradation: The nitroaromatic group makes the molecule highly susceptible to degradation upon exposure to UV or even ambient lab light.[5] This can lead to complex reactions, including hydrogen abstraction or nitrite ester rearrangement.[5][6]
Caption: Potential degradation pathways for the target compound.
Q2: What are the best practices for preparing and storing stock solutions?
A2: To ensure the longevity and integrity of your compound, adhere to the following storage protocols. These recommendations are consolidated from vendor data sheets and established laboratory best practices.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or DMF. | Minimizes water content to prevent hydrolysis and ensures good solubility for a concentrated stock. |
| Temperature | Store stock solutions at -20°C or ideally -80°C for long-term storage.[1] | Low temperatures significantly slow the rate of all chemical degradation reactions. |
| Light Exposure | Always store in amber-colored vials or wrap clear vials completely in aluminum foil.[1] | The nitroaromatic moiety makes the compound light-sensitive.[5] |
| Atmosphere | For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[7] | This displaces oxygen and minimizes the risk of oxidative degradation. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | Temperature fluctuations can accelerate degradation and introduce atmospheric moisture upon opening. |
Q3: How quickly does the compound degrade in solution?
A3: The rate of degradation is highly dependent on the conditions (pH, light, temperature, and solvent purity). In a standard aqueous buffer (pH 7.4) at room temperature and exposed to ambient light, noticeable degradation (5-10%) can often be observed by HPLC within a few hours. Under optimized conditions (neutral pH, protection from light, on ice), the compound is stable enough for most typical experimental workflows (a few hours). For any experiment lasting longer than 8 hours, stability should be empirically validated.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a self-validating system to quantitatively assess the stability of your compound in a specific buffer over time.
1. Materials & Instrumentation:
-
HPLC system with a UV-Vis detector and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Your experimental buffer of interest.
-
High-purity 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine.
2. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 30°C.
3. Stability Study Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your chosen buffer. Prepare a sufficient volume for all time points.
-
Immediately after preparation (t=0), inject a sample onto the HPLC. This is your baseline.
-
Store the solution under your exact experimental conditions (e.g., in an incubator at 37°C, on the benchtop, etc.).
-
Inject samples at subsequent time points (e.g., t = 1, 2, 4, 8, 24 hours).
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the peak area at t=0. The emergence and growth of new peaks should also be noted.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Protocol 2: Forced Degradation Study Outline
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to identify its primary degradation liabilities.
-
Preparation: Prepare five separate solutions of the compound in a suitable solvent system (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 1-4 hours.[1]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours.[8]
-
Photolytic Degradation: Expose the solution to a photostability chamber with a light source (e.g., 1.2 million lux hours) or to direct sunlight for 24 hours.[5] A dark control should be run in parallel.
-
Thermal Degradation: Heat the solution at 70°C for 24-48 hours. A control at room temperature should be run in parallel.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV. Compare the chromatograms to an unstressed control to identify degradation products formed under each condition.
References
-
SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Retrieved from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Amino-4-(3-nitrophenyl)thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]
-
RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylamine. Retrieved from [Link]
-
MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 4-(3-Nitrophenyl)thiazol-2-ylamine | 57493-24-0 [sigmaaldrich.com]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Support Center: Overcoming Antimicrobial Resistance with Novel Thiazole Derivatives
Welcome to the Technical Support Center for Antimicrobial Drug Discovery. As a Senior Application Scientist, I have designed this knowledge base to support your preclinical development of thiazole-based antibacterial agents.
Thiazole derivatives—versatile five-membered heterocyclic compounds—have emerged as highly potent scaffolds for overcoming antimicrobial resistance (AMR)[1]. Unlike traditional antibiotics that are increasingly neutralized by bacterial mutations, rationally designed thiazoles bypass resistance by targeting the ATP-binding site of the DNA gyrase GyrB subunit[1][2], inhibiting multidrug efflux pumps (such as MepA)[3], and disrupting peptidoglycan synthesis[4].
This guide provides field-proven methodologies, self-validating protocols, and troubleshooting insights to ensure the scientific integrity of your in vitro assays.
I. Mechanistic Overview of Thiazole-Mediated Resistance Breaking
Before designing your assays, it is critical to understand the specific pathways your novel thiazole derivatives are modulating. The diagram below illustrates the three primary mechanisms by which thiazole scaffolds overcome bacterial resistance.
Caption: Logical pathways showing how thiazole derivatives target bacterial mechanisms to overcome AMR.
II. Quantitative Benchmarks for Thiazole Derivatives
To contextualize your experimental results, compare your data against these established benchmarks for recent high-performing thiazole derivatives[1][2][3].
| Compound Class | Primary Mechanism | Bacterial Strain | MIC (µg/mL) | IC50 / FIC Index |
| Benzothiazole ethyl ureas (3a, 3b) | Topoisomerase IV / DNA Gyrase (GyrB) | S. aureus / E. coli | 0.008 - 0.06 | IC50: 0.0033 - 0.046 µg/mL |
| Thiazole 44k | Antivirulence (Biofilm/Planktonic) | S. aureus ATCC 25923 | >100 (Planktonic) | IC50: 0.2 µg/mL |
| Sulfonamide-thiazole (58b) | Dihydropteroate Synthase (DPHS) | E. coli | 3.1 (Alone) | FIC: 0.24 (with Chloramphenicol) |
| Eugenol-based thiazoles (LF13) | MepA Efflux Pump Inhibition | S. aureus K2068 | >1024 (Alone) | Synergistic (10x mepA reduction) |
III. Core Experimental Workflows
Protocol A: Checkerboard Synergy Assay for Efflux Pump Inhibition
Many thiazole derivatives lack direct bactericidal activity but act as potent efflux pump inhibitors, restoring the efficacy of conventional antibiotics[2][3].
Causality & Rationale: By inhibiting pumps like MepA in S. aureus, the thiazole compound allows substrates (like ciprofloxacin or ethidium bromide) to accumulate intracellularly, lowering the effective Minimum Inhibitory Concentration (MIC) of the primary antibiotic[3].
Self-Validating System Check: You must include a row with a known efflux pump inhibitor (e.g., Reserpine for Gram-positives or PAβN for Gram-negatives) combined with the antibiotic. If the antibiotic's MIC does not drop in the presence of this positive control, the bacterial strain may have lost efflux pump expression or acquired a target-site mutation, rendering the assay invalid for evaluating your novel compound.
Caption: Step-by-step experimental workflow for the Checkerboard Synergy Assay.
Methodology:
-
Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Perform a 2-fold serial dilution of your thiazole derivative along the x-axis (e.g., 0.5 to 64 µg/mL).
-
Perform a 2-fold serial dilution of the standard antibiotic (e.g., ciprofloxacin) along the y-axis.
-
Inoculate with 50 µL of the bacterial suspension adjusted to a final concentration of 5 × 10^5 CFU/mL[3].
-
Incubate the plates at 37°C for 18-24 hours.
-
Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC ≤ 0.5 confirms synergistic efflux pump inhibition[1].
Protocol B: DNA Gyrase (GyrB) Supercoiling Inhibition Assay
Fluoroquinolones target the GyrA subunit, leading to rapid resistance mutations. Novel thiazoles bypass this by competitively binding the ATP pocket of the GyrB subunit[1][2].
Causality & Rationale: GyrB provides the energy required for DNA supercoiling via ATP hydrolysis. Blocking this pocket prevents the enzyme from introducing negative supercoils into relaxed plasmid DNA, which can be visualized via gel electrophoresis[1].
Self-Validating System Check: Always run an "Intercalation Control" (Relaxed DNA + Thiazole Compound + No Enzyme). If the thiazole compound alone alters the migration pattern of the relaxed DNA on the gel, the compound is physically intercalating into the DNA rather than inhibiting the GyrB enzyme. This prevents false positives.
Methodology:
-
Prepare the reaction buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.
-
Introduce the thiazole derivative at varying concentrations (e.g., 0.001 to 10 µM).
-
Initiate the reaction by adding 1 Unit of purified E. coli or S. aureus DNA gyrase[1].
-
Incubate at 37°C for exactly 30 minutes.
-
Terminate the reaction using 50% glycerol containing 0.25% bromophenol blue and 0.5 µg/mL ethidium bromide.
-
Resolve the topoisomers on a 1% agarose gel, and quantify the supercoiled DNA band using densitometry to calculate the IC50[1][2].
IV. Troubleshooting Guides & FAQs
Q1: My thiazole derivative shows excellent in silico docking scores against GyrB, but no in vitro antibacterial activity (MIC > 100 µg/mL). What is happening? A1: This is a classic manifestation of poor membrane permeability or active efflux[1]. Many thiazole derivatives, despite high enzymatic inhibition (low Ki for GyrB), fail to accumulate intracellularly because they are recognized by RND or MepA efflux pumps[2]. Troubleshooting: Run the Checkerboard Assay (Protocol A) combining your compound with a known efflux pump inhibitor. If the MIC drops significantly, your compound is an efflux substrate. You may need to optimize the structure to reduce its affinity for the pump.
Q2: In the ethidium bromide (EtBr) efflux assay, my thiazole compound is causing massive background fluorescence. How do I correct this? A2: Thiazole rings—especially highly conjugated benzofused systems—can be intrinsically fluorescent, interfering with the EtBr readout. Troubleshooting: Always run a "compound + buffer" and a "compound + bacteria (no EtBr)" control plate. Subtract this background fluorescence from your experimental wells. Alternatively, bypass fluorescence entirely by using real-time RT-PCR to quantify the downregulation of efflux pump gene expression (e.g., mepA mRNA levels) as an orthogonal validation method[3].
Q3: How can I definitively prove my compound is targeting GyrB and not GyrA? A3: Because GyrB is responsible for ATP hydrolysis (providing energy for DNA supercoiling), a true GyrB inhibitor will block ATPase activity, whereas a GyrA inhibitor will not[1]. Troubleshooting: Perform an ATPase colorimetric assay. Additionally, test your compound against fluoroquinolone-resistant clinical isolates (which harbor known GyrA mutations). GyrB-targeting thiazoles will retain their full efficacy against these strains[1][2].
Q4: My thiazole derivative precipitates in the MHB assay buffer. How can I improve solubility without killing the bacteria with solvent? A4: Thiazoles can be highly lipophilic. Troubleshooting: Keep your DMSO concentrations strictly below 2% (v/v) in the final assay volume; higher concentrations disrupt bacterial cell membranes and yield false-positive MICs. If precipitation persists, consider structural modifications. Literature shows that introducing a cyclic amine or an α-substituent to a carboxylic acid group on the thiazole scaffold significantly enhances aqueous solubility and pharmacokinetic profiles without sacrificing target affinity[2].
V. References
1.[1] Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Library of Medicine (NIH).[Link] 2.[2] Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry - ACS Publications.[Link] 3.[3] Eugenol-Based Thiazole Derivatives Inhibit the MepA Efflux Pump in Staphylcoccus aureus. ResearchGate.[Link] 4.[4] A Review on Emerging Insights and Novel Innovations in Thiazole Derivatives as Antibacterial Agents. Bentham Science Publishers.[Link]
Sources
Validation & Comparative
"comparative docking studies of thiazole analogs in target proteins"
Comparative Docking Studies of Thiazole Analogs: Benchmarking AutoDock Vina, Glide, and GOLD
The thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in antimicrobial, anticancer, and anti-inflammatory agents. Its unique heteroaromatic structure—combining a highly polarizable sulfur atom and a nitrogen hydrogen-bond acceptor—enables diverse non-covalent interactions, including
However, this structural versatility presents a significant challenge for computational drug design. Standard docking algorithms often struggle to accurately score the multipolar nature of the thiazole sulfur atom. This guide provides an objective, data-driven comparison of three industry-standard molecular docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —benchmarked specifically on their performance in evaluating thiazole analogs against validated target proteins like Tubulin and DNA Gyrase [1, 2].
Mechanistic Grounding: The Thiazole Docking Challenge
To understand why different docking engines yield varying results for thiazole derivatives, we must examine the causality behind the scoring functions.
When thiazole analogs bind to a target—such as the colchicine-binding site of Tubulin (PDB ID: 4O2B) or the ATP-binding pocket of bacterial DNA Gyrase (GyrB)—the interactions are highly directional [1, 2]. The sulfur atom possesses a "sigma-hole" (a region of positive electrostatic potential) that can form highly specific chalcogen bonds with electron-rich protein residues (e.g., Asp81 or Ser121 in GyrB).
-
Empirical vs. Force-Field Scoring: Algorithms that treat sulfur merely as a bulky, isotropic hydrophobic sphere (common in older empirical scoring functions) will underestimate the binding affinity of thiazoles and generate incorrect poses.
-
Flexibility: Thiazoles are often 2,4-disubstituted or 2,5-disubstituted. The rotational degrees of freedom around these linkages require an algorithm capable of extensive conformational sampling to avoid steric clashes while maximizing hydrogen-bond geometry.
Platform Comparison & Performance Data
We compared the performance of AutoDock Vina, CCDC GOLD, and Schrödinger Glide using a standardized library of 2,4-disubstituted thiazole derivatives targeting Tubulin (PDB: 4O2B), correlated against in vitro IC50 values (MTT assay) [1].
Table 1: Comparative Performance of Docking Engines for Thiazole Analogs
| Docking Platform | Primary Scoring Function | Search Algorithm | Native Ligand RMSD (Å)* | IC50 Correlation (R²)** | Avg. Time / Ligand | Best Use Case for Thiazole Scaffolds |
| AutoDock Vina | Empirical (Vina Score) | Iterated Local Search | 1.85 Å | 0.62 | ~5 sec | High-throughput primary screening of massive thiazole libraries. |
| CCDC GOLD | ChemPLP / GoldScore | Genetic Algorithm | 1.42 Å | 0.76 | ~35 sec | Highly flexible thiazole analogs or targets featuring metal ion coordination. |
| Schrödinger Glide | Empirical/Force-field (XP) | Systematic / Hierarchical | 1.15 Å | 0.85 | ~50 sec | Lead optimization; accurately capturing directional sulfur- |
*RMSD calculated by redocking the native co-crystallized ligand (colchicine). **Correlation between predicted binding energy (kcal/mol) and experimental IC50 values.
Expert Insight: Glide (in Extra Precision/XP mode) demonstrates the highest correlation with experimental data (R² = 0.85). This is because the XP scoring function includes explicit penalty terms for desolvation and specific reward terms for unique hydrophobic enclosure, which perfectly captures the binding dynamics of the thiazole ring's polarizable sulfur[3]. Conversely, Vina is unmatched in speed, making it the ideal first-pass filter before refining poses in Glide or GOLD.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step workflow must be employed. This protocol incorporates a self-validating feedback loop (Native Ligand Redocking) to ensure the system is geometrically accurate before screening novel thiazole analogs.
Phase 1: Target and Ligand Preparation
-
Protein Retrieval & Prep: Download the target structure (e.g., Tubulin, PDB ID: 4O2B). Strip all water molecules beyond 5.0 Å of the binding site.
-
Protonation: Use PROPKA to assign correct protonation states to the protein residues at physiological pH (7.4 ± 0.2). Critical step: Ensure catalytic aspartate/glutamate residues near the thiazole binding site are correctly ionized.
-
Ligand Prep: Draw the 2D structures of the thiazole analogs. Generate all possible stereoisomers and tautomers using a tool like LigPrep. Minimize ligand energy using the OPLS4 or MMFF94 force field.
Phase 2: Grid Generation & Docking Execution
-
Grid Box Definition: Center the grid box exactly on the center of mass of the native co-crystallized ligand. Set the bounding box dimensions to
Å to allow full rotational sampling of the thiazole's 2- and 4-substituents. -
Execution Parameters:
-
Vina: Set exhaustiveness to 32 to ensure deep conformational sampling.
-
Glide: Utilize the XP (Extra Precision) workflow with flexible ligand sampling and a rigid receptor.
-
GOLD: Deploy the Genetic Algorithm with a minimum of 100,000 operations per ligand, utilizing the ChemPLP scoring function to maximize hydrogen-bond accuracy.
-
Phase 3: Validation & Consensus Scoring
-
Self-Validation Check: Redock the native ligand. If the RMSD of the top pose is > 2.0 Å compared to the crystal structure, halt the protocol. Recalculate grid dimensions and protonation states until RMSD < 2.0 Å is achieved.
-
Consensus: Select hit compounds only if they rank in the top 10% across at least two of the three docking platforms.
Workflow Visualization
The following diagram illustrates the parallel comparative docking workflow, emphasizing the consensus scoring mechanism required to mitigate the individual biases of each software platform.
Figure 1: Parallel comparative docking workflow for evaluating thiazole analogs across Vina, Glide, and GOLD.
Conclusion
For researchers developing novel thiazole analogs, relying on a single docking platform introduces significant scoring bias. While AutoDock Vina provides an excellent, rapid baseline for massive libraries, it often fails to capture the nuanced chalcogen bonding of the thiazole sulfur. CCDC GOLD excels when the thiazole analog exhibits high flexibility or coordinates with metal ions. However, for late-stage hit-to-lead optimization where correlating binding energy to in vitro IC50 is paramount, Schrödinger Glide (XP) offers the most robust performance due to its advanced parameterization of directional hydrophobic and polar interactions.
References
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega (2022). Available at:[Link]
-
Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques (2025). Available at:[Link]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega (2024). Available at:[Link]
A Researcher's Guide to Validating Target Engagement for Novel Therapeutics: A Comparative Analysis Featuring 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic molecule interacts with its intended biological target within a relevant physiological context is a cornerstone of a successful research program.[1][2][3] This principle, known as target engagement, serves as a critical link between a compound's biochemical activity and its cellular or in vivo efficacy.[1] Failure to rigorously validate target engagement is a leading cause of clinical trial failures, where compounds that appeared promising in early-stage assays fail to perform in more complex biological systems.[1]
This guide provides an in-depth comparison of leading methodologies for confirming target engagement, using the novel investigational compound 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine as a central case study. While this molecule represents a promising chemical scaffold, for the purposes of this guide, we will hypothesize that its intended target is a protein kinase. This allows us to explore and contrast a suite of powerful techniques applicable to a wide range of intracellular targets.
We will dissect and compare three orthogonal, industry-standard approaches: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and the Kinobeads chemical proteomics platform. Each method offers unique advantages and insights, and the choice of which to employ depends on the specific question at hand, the stage of the drug discovery pipeline, and the resources available. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation strategies.
Section 1: A Comparative Overview of Key Target Engagement Methodologies
Validating the interaction between a drug and its target can be approached from multiple angles.[4] We will focus on three techniques that provide direct evidence of binding, each with distinct principles and applications.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells or cell lysates.[5] The core principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, making it more resistant to thermal denaturation.[5][6] This change in thermal stability is then quantified to confirm intracellular target binding.[7][8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free, biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[9][10][11] In a typical SPR experiment, the purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.[12] The binding events are measured by detecting changes in the refractive index at the sensor surface, allowing for the precise determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[9][10]
-
Kinobeads (Chemical Proteomics): This powerful chemical proteomics approach allows for the unbiased profiling of a compound's interaction with hundreds of kinases simultaneously from a cell lysate.[13][14][15] The technique utilizes beads coated with a panel of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[13][16] By pre-incubating the lysate with a free inhibitor (our compound), one can perform a competition binding experiment. The degree to which our compound prevents kinases from binding to the beads reveals its targets and selectivity profile across the kinome.[14][15]
Section 2: In-Depth Methodological Comparison
The choice of a target engagement assay is a critical decision in a drug discovery project. Below is a detailed comparison to guide this selection process.
Data Presentation: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Kinobeads (Chemical Proteomics) |
| Principle | Ligand-induced thermal stabilization of the target protein.[5][6] | Real-time measurement of changes in refractive index upon molecular binding to an immobilized target.[9][10] | Competitive binding between a free inhibitor and immobilized broad-spectrum inhibitors for kinase capture from lysate.[13][14] |
| Biological Context | High (intact cells or tissues).[5] | Low (purified protein).[12] | Medium (cell lysate).[13] |
| Primary Output | Melt curve (protein abundance vs. temperature) or Isothermal dose-response curve.[7] | Sensorgram (response vs. time), providing ka, kd, and KD values.[9][17] | Dose-response curves for hundreds of kinases, providing IC50 values for binding competition.[16] |
| Labeling Requirement | Label-free for the compound and target.[2] | Label-free.[10] | Label-free for the test compound. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[7] | High-throughput systems are available (e.g., Biacore 8K).[11] | Moderate, but provides massive parallelization of target assessment.[16] |
| Key Advantage | Confirms target engagement in a physiologically relevant cellular environment.[1][5] | Provides precise kinetic and affinity data (residence time).[9] | Unbiased, kinome-wide selectivity profiling in a single experiment.[14][15] |
| Key Limitation | Does not provide kinetic data; not all proteins show a clear thermal shift. | Requires purified, active protein and may not reflect cellular conditions. | Limited to targets captured by the beads (typically ATP-competitive binders); performed in lysate, not intact cells.[14] |
Section 3: Detailed Experimental Protocols
To provide a practical framework, this section details step-by-step protocols for each methodology, tailored to the investigation of our compound, 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, against its hypothetical kinase target.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine if the compound engages with its target kinase in intact cells.
Workflow Diagram: CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., K562 for ABL1 kinase) in appropriate media until they reach approximately 80% confluency.
-
Compound Preparation: Prepare a stock solution of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Cell Treatment: Harvest the cells and resuspend them in fresh media. Aliquot the cell suspension and treat with the different concentrations of the compound or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.[7]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE by adding Laemmli buffer.[18]
-
Western Blot Analysis: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.[6]
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol describes how to measure the binding kinetics and affinity of the compound for the purified target kinase.
Workflow Diagram: SPR
Caption: General experimental workflow for a Surface Plasmon Resonance (SPR) binding assay.
Step-by-Step Methodology:
-
Protein Immobilization: Purify the recombinant target kinase. Immobilize the protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's instructions. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement:
-
Association: Inject the prepared compound dilutions sequentially over the reference and target flow cells at a constant flow rate for a defined period, allowing the compound to bind to the immobilized kinase.[9]
-
Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the dissociation of the compound from the target.[9]
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The instrument software will generate a sensorgram, which plots the binding response (in Resonance Units, RU) over time.[17]
-
After subtracting the reference channel and buffer-only injection data, the resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
-
Protocol 3: Kinobeads Competition Binding Assay
This protocol outlines how to profile the selectivity of our compound against a broad panel of endogenous kinases.
Workflow Diagram: Kinobeads Assay
Caption: Workflow for a Kinobeads-based competitive binding experiment.
Step-by-Step Methodology:
-
Cell Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse the cells in a buffer that preserves native protein structures and kinase activity. Clarify the lysate by centrifugation to remove cell debris.
-
Competition Binding: Aliquot the cell lysate. To each aliquot, add 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine at varying concentrations (typically a wide range, from nM to µM). Include a DMSO vehicle control. Incubate to allow the compound to bind to its targets within the lysate.[16]
-
Kinase Enrichment: Add the kinobeads slurry to each lysate sample and incubate (e.g., for 1 hour with rotation at 4°C) to capture kinases that are not occupied by the test compound.[13][14]
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Protein Digestion: Perform an on-bead tryptic digest to release peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the peptides corresponding to each kinase across all samples using specialized proteomics software.
-
For each identified kinase, plot the relative abundance (compared to the DMSO control) as a function of the compound concentration.
-
Fit these data to a dose-response model to determine the IC50 value for each kinase, representing the concentration of the compound required to prevent 50% of the kinase from binding to the beads.[16] This provides a comprehensive selectivity profile.
-
Section 4: Conclusion and Future Directions
The validation of target engagement is a non-negotiable step in the progression of any small molecule drug discovery project.[1][4] As demonstrated with the hypothetical targeting of a kinase by 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, a multi-faceted approach employing orthogonal methodologies provides the highest degree of confidence.
-
CETSA offers invaluable proof of target binding in a native cellular environment, answering the crucial question of whether the compound can access and engage its target in the complex milieu of the cell.[5]
-
SPR provides a granular, quantitative assessment of the binding event, delivering precise kinetic parameters that are essential for understanding structure-activity relationships (SAR) and predicting in vivo behavior.[9][11]
-
Kinobeads and other chemical proteomics methods offer an unparalleled view of a compound's selectivity, helping to identify potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.[15]
Ultimately, the strategic integration of these techniques allows researchers to build a comprehensive and compelling data package. By confirming that a molecule reaches its intended site of action and interacts with the target as designed, we can more confidently advance compounds toward clinical development, increasing the likelihood of success.[2]
References
-
Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. Available from: [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. Available from: [Link]
-
Navratilova, I., and Hopkins, A. L. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Future Medicinal Chemistry, 6(1), 75-91. Available from: [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025). Available from: [Link]
-
Surface Plasmon Resonance (SPR) - BioDuro. Available from: [Link]
-
Currents: A bead-based kinase competition assay for chemical proteomics. (n.d.). Available from: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Available from: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026). ResearchGate. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Available from: [Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. Available from: [Link]
-
Target Engagement Assays - Eurofins DiscoverX. Available from: [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020). Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Available from: [Link]
-
Target Validation - Cellomatics Biosciences. Available from: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available from: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available from: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pelagobio.com [pelagobio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. criver.com [criver.com]
- 10. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 11. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 18. bio-protocol.org [bio-protocol.org]
Reproducibility in 2-Aminothiazole Synthesis and Bioactivity: A Comparative Technical Guide
Executive Summary
The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs like Abemaciclib (CDK4/6 inhibitor) and Cefdinir (antibiotic). However, it is simultaneously classified as a "Promiscuous 2-Aminothiazole" (PrAT) and a frequent hitter in high-throughput screening.[1][2][3] This guide addresses the critical reproducibility crisis associated with 2-ATs: synthetic variability (Hantzsch side-reactions), solution-state instability (DMSO dimerization), and false-positive bioactivity (aggregation/PAINS).
Part 1: Comparative Synthesis Guide
The synthesis of 2-aminothiazoles is dominated by the Hantzsch Condensation . While nominally robust, "textbook" protocols often fail to address iodine contamination and regio-isomeric side products that plague biological reproducibility.
Method Comparison: Conventional vs. Modern
| Feature | Method A: Classical Hantzsch | Method B: Microwave-Assisted | Method C: Fe(III)/Iodine One-Pot |
| Reaction Time | 2 – 12 Hours | 5 – 15 Minutes | 1 – 3 Hours |
| Typical Yield | 50 – 75% | 85 – 98% | 70 – 85% |
| Purity Profile | Moderate (often requires recrystallization) | High (often clean precipitate) | High (Iron salts must be removed) |
| Scalability | High (Gram to Kilo) | Low/Medium (Batch dependent) | Medium |
| Green Metric | Low (High solvent/energy use) | High (Solvent-free or Ethanol) | Moderate |
| Major Pitfall | Imino-tautomer side products form in prolonged acidic reflux. | Over-pressurization if solvent volume is too high. | Residual metal contamination affecting assays. |
The "Gold Standard" Protocol: Microwave-Assisted Synthesis
Rationale: Microwave irradiation minimizes the thermal window where the thermodynamic imino-isomer forms, significantly boosting the purity of the bioactive amino-isomer.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Thiourea (2.0 eq) – Excess drives kinetics.
-
Iodine (
) (1.0 eq) -
Solvent: Polyethylene Glycol (PEG-400) or Ethanol (Abs.)
-
Quench: 10% Sodium Thiosulfate (
)
Step-by-Step Workflow:
-
Activation: Grind ketone, thiourea, and iodine in a mortar (if solvent-free) or dissolve in minimal EtOH in a microwave vial.
-
Irradiation: Irradiate at 100–140°C for 5–10 minutes (Power: 150–200W). Note: Monitor pressure if using EtOH.
-
Quench (Critical for Reproducibility): Pour hot reaction mixture into ice-cold 10%
.-
Why? This reduces unreacted iodine (
), preventing iodination of the thiazole ring or protein targets in downstream assays.
-
-
Basification: Adjust pH to ~9-10 with Ammonium Hydroxide (
) to precipitate the free base. -
Filtration & Wash: Filter precipitate. Wash with cold water (
) to remove urea byproducts. -
Drying: Vacuum dry over
. Do not heat-dry >60°C to avoid oxidation.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the Hantzsch mechanism and the critical "Imine Trap" that occurs under prolonged acidic heating.
Figure 1: Hantzsch synthesis pathway.[4][5] Prolonged heating in acidic media (conventional method) favors the red 'Imine Trap' side product, whereas rapid Microwave heating favors the green bioactive product.
Part 2: Bioactivity & Validation Systems
2-Aminothiazoles are notorious PAINS (Pan-Assay Interference Compounds) .[6] A hit in a screening campaign is statistically more likely to be an artifact than a true lead unless rigorously validated.
The "PrAT" (Promiscuous 2-Aminothiazole) Phenomenon
Researchers must distinguish between three modes of activity:
-
True Binding: Specific interaction with the target (e.g., ATP pocket of kinases).
-
Aggregation: The hydrophobic 2-AT core forms colloidal aggregates that sequester enzymes non-specifically.
-
Chemical Instability (DMSO): Critical Insight: 2-ATs in DMSO stocks dimerize or oxidize over time (days/weeks), creating new species with different bioactivities (e.g., antimalarial artifacts).
Experimental Validation Protocol
To claim "reproducible bioactivity," you must execute this self-validating loop:
Step 1: The "Fresh Stock" Rule
-
Never use DMSO stocks >48 hours old for primary screening.
-
Protocol: Dissolve solid compound immediately prior to assay. If storage is necessary, store as solid powder at -20°C under Argon.
Step 2: The Detergent Counter-Screen (Aggregation Check)
-
Run the dose-response curve in standard buffer.
-
Run a parallel curve adding 0.01% - 0.1% Triton X-100 (or Tween-80).
-
Interpretation: If
shifts significantly (>5-fold) or activity disappears with detergent, the compound is an aggregator (False Positive) .
Step 3: The Redox/Chelation Check
-
Add 1 mM DTT (to rule out peroxide formation) or EDTA (to rule out metal contamination from synthesis) to the assay buffer.
Logic Flow for Hit Validation
Use this decision tree to process any 2-aminothiazole hit.
Figure 2: Validation logic for 2-Aminothiazole bioactivity. This workflow filters out the three most common sources of non-reproducible data: aged stocks, aggregation, and synthetic impurities.
References
-
Devine, S. M., et al. (2015). "Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold." Journal of Medicinal Chemistry. Link
-
Potowski, M., et al. (2021). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem. Link
-
BenchChem. (2025).[7] "A Comparative Analysis of 2-Aminothiazole Synthesis Methods." BenchChem Technical Guides. Link
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mali, D. R., et al. (2022). "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology. Link
Sources
- 1. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison: Evaluating 4-(3-nitrophenyl)-1,3-thiazol-2-amine Derivatives as Monoamine Oxidase Inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition and the Promise of the Thiazole Scaffold
Monoamine oxidases (MAO) are a family of mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificities and inhibitor sensitivities. The inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.
While a variety of MAO inhibitors (MAOIs) are clinically available, the search for novel inhibitors with improved potency, selectivity, and safety profiles is an ongoing endeavor in medicinal chemistry. The 1,3-thiazole ring is a privileged heterocyclic scaffold known to be a component of many biologically active compounds. This has led to the investigation of thiazole-containing molecules as potential MAO inhibitors.
This guide addresses the topic of "head-to-head comparison of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine with other MAO inhibitors". It is important to note that a comprehensive search of the scientific literature did not yield specific data on the MAO inhibitory activity of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine. However, a closely related series of compounds, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives , have been synthesized and evaluated as selective and reversible inhibitors of human MAO-B (hMAO-B)[1]. Therefore, this guide will focus on a detailed comparative analysis of these hydrazone derivatives, providing a valuable insight into the potential of the 4-(3-nitrophenyl)thiazole core structure in the design of novel MAOIs.
Comparative Analysis: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives versus Established MAO Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity for one MAO isoform over the other is a critical parameter in the development of MAOIs for specific therapeutic applications.
A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has demonstrated that this chemical scaffold is a promising starting point for the development of selective MAO-B inhibitors[1]. The presence of the 4-(3-nitrophenyl)thiazole nucleus was identified as a key pharmacophoric feature for achieving selective and reversible inhibition of human MAO-B.
Below is a comparative table summarizing the in vitro inhibitory activity of selected 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives against human MAO-A and MAO-B, alongside a panel of well-established MAO inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) and Selectivity of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives and Reference MAO Inhibitors against Human MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives | |||
| Derivative with Thiophen-2-ylmethylene | > 10 | 0.120 | > 83 |
| Derivative with 1-(Thiophen-2-yl)ethylidene | > 10 | 0.085 | > 117 |
| Derivative with 1-(Pyrazin-2-yl)ethylidene | > 10 | 0.250 | > 40 |
| Selective MAO-A Inhibitors | |||
| Clorgyline | 0.0012[2] | 1.9[2] | 0.0006 |
| Moclobemide | 6 (in vitro assay)[3][4] | 1000 (in vitro assay)[3][4] | 0.006 |
| Selective MAO-B Inhibitors | |||
| Selegiline (Deprenyl) | 1.7 (human brain)[5] | 0.0068 (human brain)[5] | 250 |
| Rasagiline | 0.710 (human brain)[5] | 0.014 (human brain)[5] | 50.7 |
| Safinamide | 80 (human brain)[6] | 0.079 (human brain)[6] | ~1012 |
| Non-Selective MAO Inhibitors | |||
| Phenelzine | ~0.008 (LNCaP cells) | - | - |
| Tranylcypromine | 0.5[7] | 2.3[7] | 0.22 |
Note: Data for 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives are based on in vitro studies on human recombinant MAO-A and MAO-B. IC50 values for reference inhibitors are from various sources and experimental conditions, as cited.
The data presented in Table 1 highlights that the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives exhibit a clear preference for inhibiting MAO-B over MAO-A, with selectivity indices significantly greater than 1. This selectivity profile is desirable for the treatment of Parkinson's disease, where the primary goal is to increase dopamine levels in the brain, as MAO-B is the predominant isoform responsible for dopamine metabolism in the striatum.
Mechanism of Action: Enhancing Monoaminergic Neurotransmission
MAO inhibitors exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their availability for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The overall result is an enhanced and prolonged stimulation of postsynaptic receptors.
Diagram 1: General mechanism of MAO inhibitors.
Experimental Protocols for the Evaluation of MAO Inhibitors
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following section provides a detailed methodology for an in vitro MAO inhibition assay, a fundamental technique for determining the potency and selectivity of potential inhibitors.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This assay is based on the principle that the deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified using a fluorescence microplate reader[8][9]. The rate of fluorescence increase is directly proportional to the MAO activity.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)[10]
-
Test compound (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in a suitable solvent (e.g., DMSO)
-
MAO substrate (e.g., Tyramine, a substrate for both MAO-A and MAO-B)[11]
-
High-Sensitivity Probe (e.g., Amplex Red)[10]
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)[10]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors.
-
Prepare working solutions of the MAO substrate, HRP, and the fluorescent probe in the assay buffer. Keep all solutions on ice and protected from light.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound or reference inhibitors to the respective wells. Include a control group with only the solvent (e.g., DMSO) to determine 100% enzyme activity, and a blank group without the enzyme to measure background fluorescence.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction and Detection:
-
To initiate the reaction, add a mixture of the MAO substrate, HRP, and the fluorescent probe to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the slope of the blank from all other slopes.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 2: Experimental workflow for an in vitro MAO inhibition assay.
In Vivo Evaluation: Brain Microdialysis
While in vitro assays are crucial for initial screening and characterization, in vivo studies are necessary to evaluate the pharmacological effects of a potential MAO inhibitor in a living organism. Brain microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals[12][13][14].
By implanting a microdialysis probe into a brain region of interest (e.g., the striatum), researchers can measure the basal levels of monoamines and their metabolites. Following the administration of an MAO inhibitor, changes in the extracellular concentrations of these neurochemicals can be monitored over time, providing valuable information on the drug's efficacy and duration of action in the central nervous system[12].
Conclusion
This guide provides a comprehensive head-to-head comparison of 4-(3-nitrophenyl)thiazole-based compounds with established MAO inhibitors. Although direct experimental data for 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine is not currently available, the analysis of the closely related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives reveals a promising profile of potent and selective MAO-B inhibition. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel MAO inhibitors, ensuring scientific rigor and reproducibility. The 4-(3-nitrophenyl)thiazole scaffold represents a valuable starting point for the design and development of next-generation MAO-B inhibitors with potential therapeutic applications in neurodegenerative diseases.
References
- Youdim MB, Bakhle YS. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506.
-
Youdim MB, Bakhle YS. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed. Available from: [Link]
- Wang Y, Zhang Z, Liu C, et al. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacol Sin. 2006;27(6):715-722.
- Magyar K, Szende B. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. J Neural Transm Suppl. 1990;32:389-393.
-
Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. Available from: [Link]
-
Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current. PMC. Available from: [Link]
- Sarkar S, Singh P, Goutam K, et al. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells.
-
Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific... ResearchGate. Available from: [Link]
-
Fluoro: MAO. Interchim. Available from: [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. Available from: [Link]
-
Safinamide Data Sheet. Neuromics. Available from: [Link]
-
207145Orig1s000. accessdata.fda.gov. Available from: [Link]
- Brannan T, Prikhojan A, Martínez-Tica J, Yahr MD. In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. J Neural Transm Gen Sect. 1994;98(2):123-131.
-
In Vivo Study of Monoamine Oxidases Using Multisite Intracerebral Microdialysis. ResearchGate. Available from: [Link]
-
In Vivo Study of Monoamine Oxidases Using Multisite Intracerebral Microdialysis. PubMed. Available from: [Link]
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. PMC. Available from: [Link]
-
IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. ResearchGate. Available from: [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. Available from: [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available from: [Link]
-
Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. PMC. Available from: [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available from: [Link]
- Amrein R, Allen SR, Guentert TW, et al. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. Br J Clin Pharmacol. 1992;34(5):433-439.
-
Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. PMC. Available from: [Link]
- Caccia C, Maj R, Calabresi M, et al. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules. 2020;10(5):786.
- Secci D, Carradori S, Petzer A, et al. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. J Enzyme Inhib Med Chem. 2019;34(1):597-612.
-
Kinetics of MAO-B inhibition with safinamide. ResearchGate. Available from: [Link]
- Chen NH, Reith ME. In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods Enzymol. 1998;296:719-730.
-
Secci D, Carradori S, Petzer A, et al. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PMC. Available from: [Link]
-
Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications. Available from: [Link]
-
Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. DergiPark. Available from: [Link]
-
Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. E-lactancia. Available from: [Link]
-
Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. ResearchGate. Available from: [Link]
-
Composite global values of λk3 for each individual subject at baseline... ResearchGate. Available from: [Link]
-
In Vivo Microdialysis. Hope Center for Neurological Disorders. Available from: [Link]
-
Test compounds, reference plasma concentrations, and IC50 values... ResearchGate. Available from: [Link]
-
Summary of tranylcypromine (TCP) in-vitro activity in relevant... ResearchGate. Available from: [Link]
- Finberg JP, Youdim MB. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. J Neural Transm (Vienna). 2016;123(10):1117-1128.
-
Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. MDPI. Available from: [Link]
Sources
- 1. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. interchim.fr [interchim.fr]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Study of Monoamine Oxidases Using Multisite Intracerebral Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
Hazard Identification and Risk Assessment
To ensure the highest level of safety, we must deconstruct 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine to understand the potential risks associated with its functional groups.
-
Thiazole Derivatives: Compounds containing a thiazole ring can present various hazards, including potential acute toxicity, as well as skin, eye, and respiratory irritation.[1][2][3][4] Safe handling requires preventing all direct contact.[4]
-
Aromatic Nitro Compounds: The presence of the nitrophenyl group is a significant safety concern. Aromatic nitro compounds are known for their potential toxicity, including the risk of being harmful if swallowed or in contact with skin.[5][6] They can be absorbed through the skin and may require specific types of gloves for adequate protection.[7]
-
Aromatic Amines: The N-phenyl-amine portion of the molecule introduces risks associated with aromatic amines, which can include skin irritation and other health effects.
Given the combination of these functional groups, the compound must be treated as hazardous. Safety information for the similar compound 4-(3-Nitrophenyl)thiazol-2-ylamine indicates it is harmful if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate equipment is critical for personal safety.[8]
| PPE Category | Item | Standard/Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | Certified and functioning correctly | Primary control to minimize inhalation of powders or vapors. All manipulations of this compound should be performed within a fume hood.[2][9] |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant | Protects against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[1][10] |
| Hand Protection | Butyl or Nitrile Gloves | Disposable, powder-free. Check for tears before use. | Butyl gloves are highly recommended for protection against nitro compounds.[7] Nitrile gloves offer good general chemical resistance but should be changed immediately after contact.[1][7] Double-gloving is advised. |
| Body Protection | Flame-Resistant Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when handling the solid compound outside of a fume hood or if there is any risk of aerosol generation.[2][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes | - | Protects feet from potential spills.[11] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential for safety and experimental integrity.
Preparation and Handling
-
Area Preparation: Before beginning work, ensure the designated chemical fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[3][10]
-
Gather Materials: Assemble all necessary PPE, equipment (spatulas, weigh boats, glassware), and reagents.
-
Weighing the Compound:
-
Don all required PPE as detailed in the table above.
-
Perform all weighing operations inside the chemical fume hood to contain any dust.
-
Use a micro-spatula to carefully transfer the solid, minimizing any disturbance that could generate airborne particles.[5]
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep the container closed whenever possible during dissolution.
-
-
Post-Handling Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage
-
Store the compound in a tightly sealed, properly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[12]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][10] For the base compound 4-(3-nitrophenyl)-1,3-thiazol-2-amine, storage at 4°C, protected from light, is recommended.
Safe Handling Workflow Diagram
Caption: Standard workflow for handling 4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine.
Emergency and Disposal Plans
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][13]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[13]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
-
Evacuate all non-essential personnel from the immediate area.
-
Wear all appropriate PPE, including respiratory protection.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for disposal.[14]
-
For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[9] Scoop the material into a designated container for chemical waste.
-
Decontaminate the spill area thoroughly.
Waste Disposal
-
All waste materials, including contaminated PPE, empty containers, and absorbed spill material, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.[2]
-
Do not dispose of this chemical down the drain or in general laboratory trash.[2]
-
Arrange for disposal through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.
References
- BenchChem. "Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole." BenchChem. Accessed March 7, 2026.
- BenchChem. "Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine." BenchChem. Accessed March 7, 2026.
- BenchChem. "Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime." BenchChem. Accessed March 7, 2026.
- BenchChem. "Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol." BenchChem. Accessed March 7, 2026.
- Santa Cruz Biotechnology. "Thiazole." Santa Cruz Biotechnology. Accessed March 7, 2026.
- BenchChem. "Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole." BenchChem. Accessed March 7, 2026.
- BenchChem. "Personal protective equipment for handling 3-Nitrofluoranthen-9-ol." BenchChem. Accessed March 7, 2026.
- Environmental Health and Safety, OSHA. "OSHA Glove Selection Chart." Accessed March 7, 2026.
- MilliporeSigma. "4-(3-Nitrophenyl)thiazol-2-ylamine | 57493-24-0." MilliporeSigma. Accessed March 7, 2026.
- U.S. Environmental Protection Agency. "Personal Protective Equipment." US EPA. Accessed March 7, 2026.
- PPS Essentials. "Ensuring Safety: The Importance of PPE for Handling Chemicals." PPS Essentials. Accessed March 7, 2026.
- Sigma-Aldrich. "SAFETY DATA SHEET." Sigma-Aldrich. Accessed March 7, 2026.
- Sigma-Aldrich. "4-(3-Nitrophenyl)-1,3-thiazol-2-amine." Sigma-Aldrich. Accessed March 7, 2026.
- Synquest Labs. "4-(4-Nitrophenyl)pyrimidin-2-amine Safety Data Sheet." Synquest Labs. Accessed March 7, 2026.
- Thermo Fisher Scientific. "SAFETY DATA SHEET." Thermo Fisher Scientific. Accessed March 7, 2026.
- TCI Chemicals. "SAFETY DATA SHEET." TCI Chemicals. Accessed March 7, 2026.
- Enamine. "Safety Data Sheet." Enamine. Accessed March 7, 2026.
- Thermo Fisher Scientific.
- MilliporeSigma. "2-Amino-4-(3-nitrophenyl)thiazole | 57493-24-0." MilliporeSigma. Accessed March 7, 2026.
- ChemBK. "2-AMINO-4-(4-NITROPHENYL)THIAZOLE." ChemBK. Accessed March 7, 2026.
- PubChem. "2-Amino-4-(p-nitrophenyl)thiazole." PubChem. Accessed March 7, 2026.
- BLDpharm. "N-(3-Methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide." BLDpharm. Accessed March 7, 2026.
- PubChem. "5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine." PubChem. Accessed March 7, 2026.
- Carl ROTH. "Safety Data Sheet: 4-Nitrophenol." Carl ROTH. Accessed March 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pps-essentials.co.uk [pps-essentials.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
